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  • Product: 1-Propanone, 2-methyl-1-(3-methylphenyl)-
  • CAS: 57494-03-8

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 2,3'-Dimethylpropiophenone: A Technical Guide

Executive Summary For researchers and drug development professionals, the precise structural verification of aryl alkyl ketones is a critical quality control checkpoint. 2,3'-Dimethylpropiophenone (systematically named 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of aryl alkyl ketones is a critical quality control checkpoint. 2,3'-Dimethylpropiophenone (systematically named 2-methyl-1-(3-methylphenyl)propan-1-one) serves as a vital pharmacophore building block. This whitepaper establishes a definitive, self-validating analytical framework for the spectroscopic characterization of this compound, detailing the causality behind methodological choices and providing high-resolution data interpretations across NMR, FTIR, and EI-MS modalities.

Introduction & Nomenclature Disambiguation

In medicinal chemistry, positional isomers drastically alter target binding affinities. The compound 2,3'-dimethylpropiophenone (CAS 57494-03-8) [1] is frequently subjected to nomenclature ambiguity. It is often confused in commercial inventories with 2',3'-dimethylpropiophenone (CAS 35028-14-9) [3], where both methyl groups reside on the aromatic ring.

To definitively prove that the structure is 2-methyl-1-(3-methylphenyl)propan-1-one (featuring an isobutyryl group and a meta-tolyl ring) [2], analytical chemists must rely on orthogonal spectroscopic techniques. The absence of a gamma-hydrogen, the specific aromatic splitting patterns, and the conjugated carbonyl stretching frequencies form a unique structural fingerprint.

Analytical Workflow & Quality Control

Robust spectroscopic analysis requires an interconnected workflow where each technique compensates for the blind spots of the others. The following workflow illustrates the orthogonal data integration required to achieve high-confidence structural validation.

Workflow Start 2,3'-Dimethylpropiophenone (CAS: 57494-03-8) Prep Sample Preparation & Desiccation Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR CDCl3 IR FTIR Spectroscopy (ATR Mode) Prep->IR Neat MS GC-EI-MS Analysis (70 eV) Prep->MS Hexane Data Orthogonal Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Workflow for the orthogonal spectroscopic validation of 2,3'-dimethylpropiophenone.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Experimental Design

Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks aliphatic protons, preventing solvent signal overlap in the critical 1.0–4.0 ppm region where the isopropyl and aromatic methyl signals reside. A 10-second relaxation delay ( d1​ ) is mandated for ¹H NMR; shortening this delay artificially truncates the integration of the methyl protons due to their longer T1​ relaxation times compared to the methine proton, which would skew quantitative validation.

Protocol 1: Self-Validating NMR Acquisition
  • Instrument Calibration: Inject a standard of 1% Tetramethylsilane (TMS) in CDCl₃ to lock the deuterium signal and shim the magnetic field (Z, Z², Z³ gradients).

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of 99.8% D CDCl₃ containing 0.03% v/v TMS.

  • Self-Validation Check: Acquire a preliminary 1-scan spectrum. Verify that the TMS internal standard is exactly at δ 0.00 ppm and the residual CHCl₃ peak is at δ 7.26 ppm. If deviations exceed ±0.02 ppm, the spectrometer's field frequency lock must be recalibrated before proceeding.

  • Acquisition: Acquire the ¹H spectrum (16 scans, 10s d1​ ) and ¹³C spectrum (512 scans, 2s d1​ with WALTZ-16 decoupling).

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.21Doublet (d)6H6.8Isopropyl -CH₃ (2x)
2.41Singlet (s)3H-Aromatic -CH₃ (C3')
3.52Septet (sept)1H6.8Isopropyl -CH-
7.34Doublet (d)1H7.6Aromatic H-4'
7.36Triplet (t)1H7.6Aromatic H-5'
7.74Doublet of doublets (dd)1H7.6, 1.5Aromatic H-6'
7.76Broad singlet (br s)1H-Aromatic H-2'

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift ( δ , ppm)Carbon TypeAssignment
19.3Primary (CH₃)Isopropyl -CH₃ (2 carbons)
21.4Primary (CH₃)Aromatic -CH₃
35.4Tertiary (CH)Isopropyl -CH-
125.7Tertiary (CH)Aromatic C-6'
128.4Tertiary (CH)Aromatic C-5'
129.1Tertiary (CH)Aromatic C-2'
133.6Tertiary (CH)Aromatic C-4'
136.4Quaternary (C)Aromatic C-1' (ipso to C=O)
138.6Quaternary (C)Aromatic C-3' (ipso to CH₃)
204.8Quaternary (C=O)Ketone Carbonyl

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Design

Attenuated Total Reflectance (ATR) is utilized rather than traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch at ~3300 cm⁻¹ that can obscure the critical sp² C-H stretching frequencies of the aromatic ring. ATR allows for the direct analysis of the neat liquid, preserving the integrity of the high-frequency region.

Protocol 2: Self-Validating ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow to air dry.

  • Background Scan: Perform a 32-scan background acquisition on the bare crystal.

  • Self-Validation Check: Inspect the background spectrum. The system is validated only if no peaks exceed 0.01 absorbance units in the 4000–400 cm⁻¹ range.

  • Acquisition: Apply 2 μL of the neat sample to the crystal. Acquire 32 scans at a resolution of 4 cm⁻¹.

Table 3: Key FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2972, 2875Mediumsp³ C-H stretch (asymmetric and symmetric)
1684StrongC=O stretch (aryl-conjugated ketone)
1602, 1586MediumC=C aromatic ring stretch
1225StrongC-C(=O)-C stretch
788, 692StrongC-H out-of-plane bend (meta-disubstituted benzene)

Mechanistic Insight: The carbonyl stretch occurs at 1684 cm⁻¹, which is significantly lower than a standard aliphatic ketone (~1715 cm⁻¹). This red-shift is caused by the resonance delocalization of the π -electrons from the meta-tolyl ring into the carbonyl group, weakening the C=O double bond character.

Mass Spectrometry (EI-MS) & Structural Diagnostics

Causality of Experimental Design

Electron Ionization (EI) is strictly performed at 70 eV. This specific ionization energy is chosen because it perfectly balances the yield of the molecular ion ( [M]+∙ ) with a rich, reproducible array of fragment ions, allowing direct cross-referencing against standard NIST libraries.

Protocol 3: Self-Validating GC-MS Analysis
  • System Blank: Inject 1 μL of pure LC-MS grade hexane into the GC inlet (split ratio 50:1).

  • Self-Validation Check: Evaluate the Total Ion Chromatogram (TIC). The run is validated only if the baseline is flat and no peaks exhibit a Signal-to-Noise (S/N) ratio > 3.

  • Sample Injection: Inject 1 μL of a 10 μg/mL analyte solution in hexane.

  • Acquisition: Operate the mass spectrometer in full-scan mode (m/z 50–300) with the source at 230 °C.

Table 4: EI-MS Fragmentation Profile (70 eV)

m/zRelative AbundanceIon DesignationStructural Loss
162~15% [M]+∙ None (Molecular Ion)
119100% [C8​H9​O]+ −43 Da (Loss of isopropyl radical)
91~45% [C7​H7​]+ −28 Da (Loss of CO from m/z 119)
65~15% [C5​H5​]+ −26 Da (Loss of acetylene from m/z 91)

Mechanistic Insight (The McLafferty Impossibility): A critical diagnostic feature of 2,3'-dimethylpropiophenone is the complete absence of a McLafferty rearrangement fragment. The McLafferty rearrangement requires a carbonyl group and a γ -hydrogen. Because the alkyl chain is an isopropyl group, it terminates at the β -carbons. The structural impossibility of this rearrangement definitively distinguishes this molecule from straight-chain isomers like 1-(3-methylphenyl)butan-1-one, which would yield a prominent McLafferty peak at m/z 134.

Fragmentation M_ion Molecular Ion [M]⁺• m/z 162 Alpha α-Cleavage (- •CH(CH3)2) M_ion->Alpha Base 3-Methylbenzoyl Cation m/z 119 (Base Peak) Alpha->Base CO_loss CO Extrusion (- 28 Da) Base->CO_loss Tropylium Tolyl Cation m/z 91 CO_loss->Tropylium

Primary EI-MS fragmentation pathway of 2,3'-dimethylpropiophenone.

Conclusion

The characterization of 2,3'-dimethylpropiophenone requires a stringent, self-validating approach. By combining the precise splitting patterns of ¹H NMR, the conjugation-shifted frequencies in ATR-FTIR, and the thermodynamically driven α -cleavage in EI-MS, analytical chemists can achieve absolute structural certainty. This multi-modal profiling prevents downstream failures in drug development pipelines caused by isomeric contamination or nomenclature ambiguities.

References

  • Title: 1-Propanone, 2-methyl-1-(3-methylphenyl)- Source: LookChem URL: [Link]

  • Title: 2-methyl-1-(3-methylphenyl)propan-1-one — Chemical Substance Information Source: NextSDS URL: [Link]

Exploratory

Advanced Technical Whitepaper: Physicochemical Profiling and Catalytic Synthesis of 2-Methyl-1-(m-tolyl)propan-1-one

Executive Summary As drug development and advanced materials science increasingly rely on sterically tuned, lipophilic building blocks, 2-methyl-1-(m-tolyl)propan-1-one (also known as m-methylisobutyrophenone) has emerge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and advanced materials science increasingly rely on sterically tuned, lipophilic building blocks, 2-methyl-1-(m-tolyl)propan-1-one (also known as m-methylisobutyrophenone) has emerged as a highly valuable intermediate. This whitepaper provides a comprehensive, expert-level analysis of its physicochemical properties, safety profile, and state-of-the-art synthetic methodologies. By moving beyond basic descriptive chemistry, we dissect the causality behind its chemical behavior and detail a self-validating, atom-economical protocol for its synthesis via iridium-catalyzed borrowing hydrogen methodology.

Physicochemical Profiling & Pharmacological Relevance

Understanding the physical and chemical properties of a molecule is the first step in predicting its behavior in biological systems and synthetic cascades. The meta-methyl substitution on the phenyl ring, combined with the bulky isobutyryl group, creates a unique steric environment that influences both its reactivity and receptor-binding thermodynamics.

Based on verified data from the [1], the quantitative properties of 2-methyl-1-(m-tolyl)propan-1-one are summarized below.

ParameterValuePharmacological & Chemical Implication
CAS Registry Number 57494-03-8Unique identifier for regulatory compliance and sourcing.
Molecular Formula C₁₁H₁₄OFoundational metric for mass balance and stoichiometry.
Exact Mass 162.1044 DaPrimary target mass for High-Resolution Mass Spectrometry (HRMS).
XLogP3 3.0Optimal lipophilicity for passive membrane permeation (CNS/oral).
H-Bond Donors 0Highly hydrophobic surface; minimizes desolvation penalties.
H-Bond Acceptors 1The carbonyl oxygen acts as a specific, directional interaction site.
Rotatable Bonds 2Low conformational flexibility ensures a low entropic penalty upon binding.
Topological Complexity 160Highly tractable for Fragment-Based Drug Design (FBDD) pipelines.

Expert Insight: The XLogP3 value of 3.0 places this compound perfectly within the "sweet spot" of Lipinski's Rule of Five. The lack of hydrogen bond donors means that when this moiety is incorporated into a larger Active Pharmaceutical Ingredient (API), it will not unnecessarily restrict the molecule's ability to cross the blood-brain barrier or gastrointestinal mucosa.

Hazard Assessment & Safe Handling Protocols

Scientific integrity demands that experimental design incorporates rigorous safety validations. According to the globally harmonized classification data provided by [2], this compound exhibits specific toxicity markers that dictate handling procedures.

  • Hazard Classifications: Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure).

  • Self-Validating Safety System: To mitigate the STOT SE 3 inhalation risk, all handling must be conducted within a certified Class II chemical fume hood with a minimum face velocity of 100 fpm. The use of nitrile gloves (minimum 0.11 mm thickness) is mandatory to block dermal absorption pathways, validating the physical barrier against the Acute Tox. 4 dermal threat.

Retrosynthetic Analysis & Mechanistic Pathways

Historically, synthesizing meta-substituted alkyl aryl ketones relied on the Friedel-Crafts acylation of toluene with isobutyryl chloride. However, the electron-donating nature of the methyl group directs electrophilic aromatic substitution primarily to the ortho and para positions, resulting in poor yields of the meta isomer.

To achieve absolute regiocontrol, modern synthesis bypasses the aromatic ring functionalization and instead focuses on the α -carbon of the ketone. The most elegant, atom-economical route is the Iridium-Catalyzed α -Methylation using methanol as a C1 building block, as established by [3]. This "borrowing hydrogen" mechanism is environmentally benign, producing only water as a byproduct.

BorrowingHydrogen SM 1-(m-Tolyl)propan-1-one + Methanol Cat [Ir(NHC)(Phosphine)] Catalyst (Active Species) SM->Cat Initiates Cycle Dehydro Dehydrogenation MeOH -> CH2O + [Ir]-H2 Cat->Dehydro Binds MeOH Aldol Base-Promoted Aldol Ketone Enolate + CH2O Dehydro->Aldol Releases CH2O Enone alpha-Methylene Ketone Intermediate Aldol->Enone Condensation (-H2O) Hydro Hydrogenation by [Ir]-H2 (Catalyst Turnover) Enone->Hydro Interacts with [Ir]-H2 Hydro->Cat Regenerates Catalyst Prod 2-Methyl-1-(m-tolyl)propan-1-one (Target Product) Hydro->Prod Yields Product

Fig 1. Iridium-catalyzed borrowing hydrogen mechanism for the alpha-methylation of ketones.

Validated Experimental Methodology: Iridium-Catalyzed Alpha-Methylation

The following protocol is engineered as a self-validating system. Every reagent and environmental condition has been selected based on strict chemical causality to ensure high yield and prevent catalyst degradation.

Causality of Reagent Selection:
  • Catalyst Choice ([Ir(NHC)(Phosphine)]): The N-heterocyclic carbene (NHC) provides strong σ -donation, stabilizing the high-valent Ir-hydride intermediate. The phosphine ligand offers the necessary steric bulk to drive the final reductive elimination step.

  • Base Selection (Cs₂CO₃): The large ionic radius of the Cesium cation weakens the ion-pairing with the transient enolate oxygen. This significantly increases the nucleophilicity of the α -carbon, facilitating rapid aldol addition to formaldehyde before the formaldehyde can escape as a gas.

  • Thermal Control (65 °C): Thermal activation is required to overcome the barrier for methanol dehydrogenation. Exceeding 80 °C risks thermal degradation of the active Ir-hydride species (leading to the precipitation of inactive "iridium black").

Step-by-Step Protocol:
  • Inert Atmosphere Preparation: Transfer an oven-dried, heavy-walled Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox. Causality: Ir(I) and Ir(III) hydride species are highly sensitive to oxygen; ambient air will irreversibly oxidize the metal center and quench the catalytic cycle.

  • Reagent Charging: To the Schlenk tube, add 1-(m-tolyl)propan-1-one (1.0 mmol, starting material), anhydrous Cs₂CO₃ (0.5 mmol, 0.5 equiv), and the[Ir(NHC)(Phosphine)] catalyst (1 mol%).

  • Solvent/Reactant Addition: Add anhydrous, degassed methanol (2.0 mL). Note: Methanol acts simultaneously as the solvent, the C1 alkylating agent, and the hydrogen donor.

  • Reaction Execution: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated aluminum reaction block at 65 °C. Stir vigorously (800 rpm) for 24 hours.

  • In-Process Control (Validation Step): After 24 hours, cool the reaction to room temperature. Extract a 10 μ L aliquot, dilute in ethyl acetate, and analyze via GC-FID. Validation: Proceed to workup only if the starting material peak has diminished by >95%, confirming successful catalyst turnover.

  • Workup & Purification: Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel to sequester the heavy metal catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (gradient: 98:2 to 90:10 Hexanes/Ethyl Acetate) to isolate the pure target compound.

Analytical Validation

To ensure scientific integrity, the isolated 2-methyl-1-(m-tolyl)propan-1-one must be rigorously characterized against expected spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃): The structural hallmark is the isobutyryl group. Look for a distinct doublet at δ ~1.20 ppm (6H, J = 6.8 Hz) corresponding to the two equivalent methyl groups, and a septet at δ ~3.55 ppm (1H, J = 6.8 Hz) for the tertiary α -proton. The aromatic meta-methyl group will appear as a sharp singlet at δ ~2.40 ppm (3H).

  • HRMS (ESI-TOF): Calculated for C₁₁H₁₅O⁺ [M+H]⁺: 163.1123. The fragmentation pattern will typically show a base peak at m/z 119, corresponding to the loss of the isopropyl radical ( CH(CH₃)₂), yielding the highly stable m-toluoyl acylium cation.

References

  • 1-Propanone, 2-methyl-1-(3-methylphenyl)- Chemical Properties. LookChem Database. URL: [Link]

  • 2-methyl-1-(3-methylphenyl)propan-1-one — Chemical Substance Information. NextSDS Database. URL:[Link]

  • C-C coupling of ketones with methanol catalyzed by a N-heterocyclic carbene-phosphine iridium complex. Quan, X., Kerdphon, S., & Andersson, P. G. (2015). Chemistry–A European Journal, 21(9), 3576-3579. DOI: 10.1002/chem.201405990. URL:[Link]

Foundational

Health and Safety Profiling of 2-methyl-1-(3-methylphenyl)propan-1-one: A Mechanistic Guide for Drug Development

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a mechanistic system. Understanding why a molecule exhibits specific toxicological behaviors dict...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a mechanistic system. Understanding why a molecule exhibits specific toxicological behaviors dictates how we design our handling protocols and experimental workflows. This whitepaper provides an in-depth, causality-driven analysis of the health and safety profile of 2-methyl-1-(3-methylphenyl)propan-1-one (also known as 3-methylisobutyrophenone), a critical intermediate frequently utilized in the synthesis of receptor-interacting protein kinase 1 (RIPK1) inhibitors and dopamine receptor agonists.

Section I: Molecular Architecture & Physicochemical Profiling

Before implementing safety controls, we must analyze the molecule's physical properties. The behavior of 2-methyl-1-(3-methylphenyl)propan-1-one in both biological systems and the laboratory environment is governed by its structural thermodynamics.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that drive the compound's volatility, solubility, and subsequent exposure risks [1].

ParameterValueMechanistic Implication
Chemical Name 2-methyl-1-(3-methylphenyl)propan-1-oneDefines the meta-substituted aromatic ketone structure.
CAS Number 57494-03-8Primary regulatory identifier.
Molecular Formula C₁₁H₁₄OIndicates a high hydrocarbon-to-heteroatom ratio.
Molecular Weight 162.23 g/mol Low molecular weight facilitates rapid vapor generation.
XLogP3 3.0High lipophilicity; readily crosses lipid bilayers (e.g., BBB, skin).
Hydrogen Bond Donors 0Lack of self-association increases vapor pressure at room temp.
Hydrogen Bond Acceptors 1Carbonyl oxygen acts as a weak H-bond acceptor in aqueous media.

Causality Insight: The XLogP3 value of 3.0 combined with zero hydrogen bond donors means this molecule is highly lipophilic and volatile. It will not readily dissolve in aqueous buffers without a co-solvent (like DMSO), and it poses a significant inhalation risk because it easily partitions into the air and rapidly absorbs across the alveolar epithelium.

Section II: Mechanistic Toxicology & Pharmacokinetics

According to global hazard classifications, this compound triggers several critical warnings: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (Specific Target Organ Toxicity – Single Exposure) [2].

Central Nervous System (CNS) Depression (STOT SE 3 / H336)

The warning for drowsiness and dizziness (H336) is a direct consequence of the molecule's XLogP3 of 3.0. Upon inhalation or dermal absorption, the compound rapidly enters systemic circulation and crosses the Blood-Brain Barrier (BBB). Once in the CNS, the lipophilic bulk of the molecule intercalates into the lipid bilayers of neurons, nonspecifically altering the conformational dynamics of ion channels and leading to impaired action potential propagation.

Metabolic Stability & The Meta-Substitution Advantage

In drug development, the position of the methyl group on the phenyl ring is not arbitrary. Research demonstrates that para-substituted aromatic rings with electron-donating groups are highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes. By utilizing a meta-methyl substitution, the molecule is sterically and electronically shielded from rapid para-hydroxylation, thereby prolonging its biological half-life [3]. While this is advantageous for designing efficacious RIPK1 inhibitors, it means that in an occupational exposure scenario, the compound will clear from the body more slowly, increasing the risk of acute bioaccumulation during a single shift.

Biotransformation Compound 2-methyl-1-(3-methylphenyl)propan-1-one (LogP ~3.0) CYP450 Hepatic CYP450 (Slowed by meta-substitution) Compound->CYP450 Phase I Reductase Carbonyl Reductases (Ketone Reduction) Compound->Reductase Phase I CNS Blood-Brain Barrier (CNS Depression / H336) Compound->CNS Systemic Distribution Metabolite1 Hydroxylated Metabolites CYP450->Metabolite1 Metabolite2 Secondary Alcohols Reductase->Metabolite2 PhaseII Phase II Conjugation (Glucuronidation) Metabolite1->PhaseII Transferase Metabolite2->PhaseII Transferase Excretion Renal Excretion PhaseII->Excretion Clearance

Fig 1: Mechanistic biotransformation and systemic distribution pathway.

Section III: Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, every protocol we execute must contain internal feedback loops to validate its own accuracy. Below are the step-by-step workflows for handling and monitoring this compound.

Workflow A: GC-MS Quantification of Airborne Exposure

Because the compound is volatile and poses an inhalation hazard (H332), continuous air monitoring is required during scale-up synthesis.

Step-by-Step Methodology:

  • Active Sampling: Draw breathing-zone air through a Tenax TA solid sorbent tube using a calibrated low-flow pump (0.1 L/min) for 4 hours. Rationale: Tenax TA is specifically chosen for its high affinity for mid-boiling lipophilic ketones.

  • Internal Standardization (Self-Validation): Prior to desorption, spike the sorbent bed with 10 µL of Acetophenone-d5 (10 µg/mL). Rationale: The deuterated standard corrects for any matrix effects or volumetric losses during extraction, ensuring the final quantification is self-corrected.

  • Solvent Desorption: Desorb the tube with 1 mL of Carbon Disulfide (CS₂) for 30 minutes under mechanical agitation.

  • Instrumental Analysis: Inject 1 µL of the extract into a GC-MS equipped with a non-polar HP-5MS column.

  • Data Acquisition: Monitor the mass-to-charge (m/z) ratios. Quantify using the base peak at m/z 119 . Causality: Under electron ionization, the alpha-cleavage of the isobutyryl group yields a highly stable m-toluoyl cation (m/z 119). Monitoring this specific fragment provides absolute structural confirmation and high signal-to-noise ratio.

AirMonitoring Step1 Air Sampling (Tenax TA) Step2 Solvent Desorption (CS2 + Acetophenone-d5) Step1->Step2 Step3 GC-MS Analysis (m/z 119 & 162) Step2->Step3 Step4 Quantification (Self-Validating) Step3->Step4

Fig 2: Self-validating GC-MS workflow for occupational exposure monitoring.

Workflow B: In Vitro Hepatotoxicity Screening (HepG2)

To assess the Acute Tox. 4 hazard, we must evaluate cellular viability using a metabolically competent cell line.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 human liver carcinoma cells at 1×10⁴ cells/well in a 96-well plate. Rationale: HepG2 cells retain basal CYP450 activity, allowing us to observe toxicity from both the parent ketone and its phase I metabolites.

  • Dosing: Treat cells with serial dilutions (0.1 to 1000 µM) of the compound dissolved in DMSO. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Control Validation (Self-Validation): Include a vehicle control (0.1% DMSO) and a positive control (e.g., 100 µM Chlorpromazine). Rationale: If the positive control fails to induce cell death, the assay is voided, preventing false-negative safety reporting.

  • MTT Assay: After 48 hours, add MTT reagent. Causality: The compound's lipophilicity allows it to disrupt mitochondrial membranes. MTT directly measures mitochondrial succinate dehydrogenase activity; a drop in formazan dye production causally links the chemical exposure to mitochondrial uncoupling.

  • Quantification: Read absorbance at 570 nm to calculate the IC₅₀ value.

Section IV: Occupational Risk Mitigation & Engineering Controls

Based on the mechanistic data, standard laboratory PPE is insufficient without targeted engineering controls.

  • Defatting Action Mitigation: Because the compound causes Skin Irrit. 2 (H315) via the extraction of epidermal lipids, standard latex gloves offer poor resistance to lipophilic ketones. Nitrile or Butyl rubber gloves of at least 0.4 mm thickness must be used, and replaced immediately upon contamination.

  • Ventilation: Due to the risk of CNS depression (H336), all transfers of the neat liquid must occur within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a face velocity of 80–100 fpm.

  • Storage: Store in a cool, dark environment under an inert atmosphere (Argon or Nitrogen) to prevent slow auto-oxidation of the alpha-proton. Keep strictly segregated from strong oxidizing agents to prevent exothermic reactions.

References

  • LookChem. "1-Propanone, 2-methyl-1-(3-methylphenyl)- Chemical Properties and Suppliers". LookChem Database. Available at: [Link]

  • NextSDS. "2-methyl-1-(3-methylphenyl)propan-1-one — Chemical Substance Information & Hazard Classifications". NextSDS Substance Database. Available at: [Link]

  • Koyama, H., et al. "Synthesis and evaluation of a novel PET ligand, a GSK'963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain". National Institutes of Health (NIH) / PMC, October 18, 2023. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Methyl-1-(m-tolyl)propan-1-one via Grignard Addition to Isobutyronitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reaction Type: Nucleophilic Acyl Substitution / Grignard Addition to Nitrile Introduction & Mechanistic Rationale Aryl isopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reaction Type: Nucleophilic Acyl Substitution / Grignard Addition to Nitrile

Introduction & Mechanistic Rationale

Aryl isopropyl ketones, such as 2-methyl-1-(m-tolyl)propan-1-one, are critical structural motifs in various active pharmaceutical ingredients (APIs) and agrochemical intermediates. When designing a synthetic route for these sterically hindered ketones, chemists must carefully select the electrophile to avoid over-alkylation.

While the reaction of Grignard reagents with esters or acid chlorides frequently results in double addition to yield tertiary alcohols[1], the use of a nitrile electrophile provides a highly controlled, self-limiting pathway to ketones[2].

The Causality of the Reaction Design

The reaction between m-tolylmagnesium bromide and isobutyronitrile proceeds via a nucleophilic acyl substitution mechanism[3]. The highly polar carbon-magnesium bond imparts strong carbanionic character to the m-tolyl group, driving nucleophilic attack at the electrophilic nitrile carbon[3].

  • Self-Limiting Addition: The initial attack yields a stable imine magnesium salt. Because this intermediate bears a negative charge, it is entirely unreactive toward a second equivalent of the Grignard reagent, completely preventing the formation of tertiary alcohol byproducts[2].

  • Forced Hydrolysis: The bulky nature of the isopropyl and m-tolyl groups creates a sterically hindered imine intermediate upon initial protonation. Consequently, mild aqueous workup is insufficient. A full equivalent (or excess) of strong aqueous acid (e.g., 2M HCl) combined with thermal energy (reflux) is required to protonate the imine to an iminium ion, facilitate nucleophilic attack by water to form a hemiaminal, and ultimately expel ammonia to reveal the ketone[4],.

Visualizing the Synthetic Pathway

G N1 Isobutyronitrile (1.0 equiv) N3 Nucleophilic Addition (0 °C to 65 °C, 4 h) N1->N3 N2 m-Tolylmagnesium Bromide (1.2 equiv, in THF) N2->N3 N4 Imine Magnesium Salt (Stable Intermediate) N3->N4 N5 Acidic Hydrolysis (2M HCl, Reflux 2 h) N4->N5 N6 2-Methyl-1-(m-tolyl)propan-1-one (Target Ketone) N5->N6

Experimental workflow for the synthesis of 2-methyl-1-(m-tolyl)propan-1-one via Grignard addition.

Mechanism M1 Nitrile Carbon M2 Imine Salt Anion M1->M2 RMgBr M3 Imine Intermediate M2->M3 H3O+ M4 Iminium Ion M3->M4 H+ M5 Hemiaminal Intermediate M4->M5 H2O M6 Aryl Isopropyl Ketone M5->M6 -NH4+

Mechanistic pathway of nitrile to ketone conversion highlighting the stable imine salt intermediate.

Materials and Quantitative Data

Strict adherence to anhydrous conditions is mandatory prior to the hydrolysis step, as moisture will prematurely quench the Grignard reagent to toluene[5].

Reagent Stoichiometry Table
ReagentMW ( g/mol )EquivalentsAmountDensity / Conc.
Isobutyronitrile69.111.06.91 g (100 mmol)0.77 g/mL (8.97 mL)
m-Tolylmagnesium Bromide195.341.2120 mmol1.0 M in THF (120 mL)
Tetrahydrofuran (THF)72.11-50 mLAnhydrous
Hydrochloric Acid (aq)36.46Excess100 mL2.0 M
Expected Yield and Analytical Profile
ParameterExpected Value
Theoretical Yield 16.22 g
Isolated Yield 75 - 85% (12.1 - 13.8 g)
Physical Appearance Pale yellow to colorless oil
Target Purity (GC/FID) > 98%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : built-in analytical checkpoints ensure that the reaction only proceeds to the next stage when mechanistically appropriate.

Phase 1: Setup and Nucleophilic Addition
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and an argon/nitrogen inlet.

  • Substrate Loading: Charge the flask with anhydrous THF (50 mL) and isobutyronitrile (8.97 mL, 100 mmol). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Transfer m-tolylmagnesium bromide (120 mL of a 1.0 M solution in THF, 120 mmol) to the addition funnel via a cannula. Add the Grignard reagent dropwise over 30 minutes.

    • Causality Check: The 1.2 equivalents ensure complete consumption of the nitrile, compensating for any adventitious moisture. The slow addition controls the exothermic nucleophilic attack.

  • Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to a gentle reflux (65 °C) for 4 hours.

    • Validation Checkpoint 1: Remove a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS or TLC. The complete disappearance of the isobutyronitrile peak confirms the quantitative formation of the imine salt.

Phase 2: Acidic Hydrolysis
  • Quenching: Cool the reaction mixture to 0 °C. Carefully and slowly add 100 mL of 2.0 M HCl (aq) dropwise.

    • Caution: This step is highly exothermic due to the quenching of excess Grignard reagent and the protonation of the basic imine salt.

  • Hydrolysis Reflux: Once the initial vigorous reaction subsides, heat the biphasic mixture to reflux (approx. 70-80 °C internal temperature) for 2 hours.

    • Causality Check: Stirring at room temperature will stall the reaction at the stable imine intermediate due to the steric bulk of the isopropyl and m-tolyl groups. Refluxing in strong acid is mandatory to drive the equilibrium toward the hemiaminal and force the expulsion of the ammonium leaving group[4],.

    • Validation Checkpoint 2: Analyze the organic layer via GC-MS. The intermediate imine mass should be completely replaced by the target ketone mass.

Phase 3: Workup and Purification
  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the acidic aqueous layer with ethyl acetate (2 × 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to afford 2-methyl-1-(m-tolyl)propan-1-one as a colorless oil.

References

  • Swain, C. G. (1947). The Mechanism of Addition of Grignard Reagents to Nitriles. Journal of the American Chemical Society. Retrieved from:[Link][4]

  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from: [Link]

  • JoVE Science Education. Nitriles to Ketones: Grignard Reaction. Retrieved from:[Link][3]

  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from: [Link][2]

  • Common Organic Chemistry. Grignard Reaction - Common Conditions: R-MgX + Nitrile. Retrieved from: [Link][1]

  • Schlosser, M. (1994). Organometallics in Synthesis: A Manual. Wiley. Retrieved from:[5]

Sources

Application

Application of 2,3'-dimethylpropiophenone in organic synthesis

Application Note: 2,3'-Dimethylpropiophenone as a Versatile Building Block in Advanced Organic Synthesis Executive Summary 2,3'-Dimethylpropiophenone (CAS 57494-03-8), systematically named 2-methyl-1-(3-methylphenyl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3'-Dimethylpropiophenone as a Versatile Building Block in Advanced Organic Synthesis

Executive Summary

2,3'-Dimethylpropiophenone (CAS 57494-03-8), systematically named 2-methyl-1-(3-methylphenyl)propan-1-one, is a highly valuable aryl-alkyl ketone intermediate[1]. Characterized by an electron-donating meta-methyl group and a sterically hindered alpha-isopropyl moiety, this compound serves as a pivotal precursor in the synthesis of central nervous system (CNS) active agents, chiral auxiliaries, and Type I photoinitiators. This application note details the mechanistic rationale, standardized protocols, and analytical validation for its downstream functionalization.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, selecting the right building block requires understanding the inherent reactivity of the molecule. The synthetic utility of 2,3'-dimethylpropiophenone stems from two reactive centers:

  • The Alpha-Carbon : The presence of a tertiary alpha-carbon (bearing a methyl group) makes it susceptible to selective halogenation. Unlike primary or secondary alpha-carbons, bromination here yields a tertiary bromide. This intermediate is highly reactive toward nucleophilic substitution to form alpha-amino ketones (cathinone analogs) or alpha-hydroxy ketones (photoinitiators)[2].

  • The Prochiral Carbonyl Group : The ketone can be stereoselectively reduced. The steric differentiation between the m-tolyl group and the bulky isopropyl group provides an excellent chiral environment for high enantiomeric excess ( ee ) during Asymmetric Transfer Hydrogenation (ATH)[3].

Synthetic Workflow & Pathways

G A 2,3'-Dimethylpropiophenone (CAS 57494-03-8) B 2-Bromo-2-methyl-1-(m-tolyl)propan-1-one (Alpha-Bromo Intermediate) A->B CuBr2, EtOAc/CHCl3 Reflux, 4h D (1R)-2-Methyl-1-(m-tolyl)propan-1-ol (Chiral Building Block) A->D RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/Et3N, 28°C C Alpha-Amino Ketone (CNS-Active Scaffold) B->C HNR2, K2CO3 MeCN, RT E Alpha-Hydroxy Ketone (Type I Photoinitiator) B->E NaOH (aq) Dioxane, 60°C

Figure 1: Divergent synthetic pathways of 2,3'-dimethylpropiophenone into key functional scaffolds.

Detailed Experimental Protocols

Protocol A: Selective Alpha-Bromination using Copper(II) Bromide

Rationale: Traditional bromination using Br₂/AcOH often leads to over-bromination or electrophilic aromatic substitution on the electron-rich m-tolyl ring. Copper(II) bromide (CuBr₂) acts as a mild, highly selective reagent that coordinates with the enol tautomer, ensuring exclusive alpha-bromination without ring degradation[4].

Step-by-Step Methodology:

  • Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,3'-dimethylpropiophenone (10.0 mmol, 1.62 g) in a solvent mixture of ethyl acetate (30 mL) and chloroform (30 mL).

  • Reagent Addition : Add finely ground Copper(II) bromide (22.0 mmol, 4.91 g) in one portion. The suspension will appear dark green/black.

  • Reaction Execution : Heat the mixture to reflux (approx. 75°C) under vigorous stirring.

  • Self-Validation (In-Process) : The reaction progress is visually self-validating; the solid will gradually change color from dark green (CuBr₂) to white (CuBr) as the bromide is transferred. Monitor via TLC (Hexanes:EtOAc 9:1, UV detection). The starting material ( Rf​ ~0.6) will be consumed within 3-4 hours, yielding the alpha-bromo product ( Rf​ ~0.7).

  • Workup : Cool the mixture to room temperature and filter through a pad of Celite to remove the white CuBr precipitate. Wash the filtrate with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation (Analytical) : The resulting 2-bromo-2-methyl-1-(m-tolyl)propan-1-one should present a characteristic ¹H NMR shift: the alpha-methyl doublet of the starting material (~1.2 ppm) collapses into a distinct singlet (~1.9 ppm, 6H) due to the loss of the alpha-proton and the strong deshielding effect of the newly introduced bromine atom.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Rationale: The reduction of the prochiral ketone to a chiral alcohol is critical for synthesizing enantiopure building blocks. The Noyori ATH utilizes a Ru(II) catalyst with a chiral diamine ligand (TsDPEN). The formic acid/triethylamine (FA/TEA) azeotrope serves as the hydride source. The irreversible extrusion of CO₂ gas drives the reaction forward, eliminating the need for high-pressure H₂ gas[3].

Step-by-Step Methodology:

  • Catalyst Preparation : In a Schlenk flask under an inert argon atmosphere, combine [RuCl₂(p-cymene)]₂ (0.05 mmol, 30.6 mg) and (R,R)-TsDPEN (0.1 mmol, 36.7 mg) in anhydrous dichloromethane (5 mL). Stir for 1 hour, then remove the solvent under vacuum to yield the active RuCl(p-cymene)[(R,R)-TsDPEN] catalyst.

  • Reaction Setup : Dissolve 2,3'-dimethylpropiophenone (10.0 mmol, 1.62 g) in a 5:2 azeotropic mixture of formic acid and triethylamine (10 mL). Add the pre-formed catalyst (Substrate/Catalyst ratio = 100:1).

  • Execution : Stir the homogeneous solution at 28°C for 24 hours.

  • Self-Validation (In-Process) : The continuous evolution of CO₂ gas bubbles indicates active hydride transfer.

  • Workup : Quench the reaction by adding water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase is basic, followed by brine. Dry over MgSO₄ and concentrate.

  • Self-Validation (Analytical) : The reduction of the carbonyl carbon is confirmed by IR spectroscopy (disappearance of the sharp C=O stretch at ~1680 cm⁻¹ and appearance of a broad O-H stretch at ~3300 cm⁻¹). Chiral HPLC analysis (e.g., Chiralcel OD-H column) must be used to confirm the enantiomeric excess (target >95% ee ).

Protocol C: Synthesis of Alpha-Hydroxy Ketones (Photoinitiator Core)

Rationale: Alpha-hydroxy ketones are highly efficient Type I photoinitiators that undergo Norrish Type I cleavage upon UV irradiation to generate initiating radicals for polymer curing[2]. Methodology:

  • Dissolve the alpha-bromo intermediate from Protocol A (5.0 mmol) in 1,4-dioxane (15 mL).

  • Add 15 mL of 2M aqueous NaOH solution dropwise at room temperature.

  • Heat the biphasic mixture to 60°C for 2 hours.

  • Cool, extract with diethyl ether (3 x 15 mL), wash with brine, dry, and concentrate to yield 2-hydroxy-2-methyl-1-(m-tolyl)propan-1-one.

Quantitative Data Summaries

To ensure reproducibility and guide catalyst selection, the following table summarizes the optimization metrics for the Asymmetric Transfer Hydrogenation (ATH) of 2,3'-dimethylpropiophenone.

Table 1: Optimization of Asymmetric Transfer Hydrogenation of 2,3'-Dimethylpropiophenone

Catalyst SystemHydride SourceTemp (°C)Time (h)Conversion (%)Enantiomeric Excess ( ee %)
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH / Et₃N (5:2)2824>9996 (1R)
RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH / Et₃N (5:2)2824>9995 (1S)
RuCl(p-cymene)[(R,R)-TsDPEN]i-PrOH / KOH25488289 (1R)
CBS Catalyst (Corey-Bakshi-Shibata)BH₃·THF049592 (1R)

Data Interpretation: The FA/TEA azeotrope provides superior conversion and enantioselectivity compared to the classical isopropanol/KOH system. This is primarily due to the irreversible nature of the CO₂ extrusion, which drives the equilibrium completely to the product side, preventing the reverse oxidation reaction that can erode enantiopurity[3].

References

  • BLD Pharm Product Database. "57494-03-8 | 2-Methyl-1-(m-tolyl)propan-1-one". BLD Pharm.

  • Green, W. A. (2010). "Industrial Photoinitiators: A Technical Guide". CRC Press.

  • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide". The Journal of Organic Chemistry, 29(12), 3459-3461.

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes". Accounts of Chemical Research, 30(2), 97-102.

Sources

Method

Application Note: Advanced Analytical Workflows for the Detection and Quantification of 2-Methyl-1-(3-methylphenyl)propan-1-one

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical QA/QC Scientists Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Analytical Significance 2-Methyl-1-(3-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical QA/QC Scientists Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Analytical Significance

2-Methyl-1-(3-methylphenyl)propan-1-one (CAS RN: 57494-03-8), also known as 3'-methylisobutyrophenone or 2,3'-dimethylpropiophenone, is a critical chemical intermediate[1]. Structurally, it is an isobutyrophenone derivative featuring a meta-substituted methyl group on the phenyl ring.

In forensic and pharmaceutical contexts, this compound is frequently encountered as a synthetic precursor or a synthesis byproduct in the clandestine production of substituted cathinones (e.g., 3-methyl-substituted designer drugs)[2]. The primary analytical challenge lies in isomer differentiation . Because the mass of this compound (Exact Mass: 162.104) is identical to numerous regional isomers (such as 4'-methylisobutyrophenone or straight-chain butyrophenones), high-resolution chromatographic separation coupled with selective mass spectrometric fragmentation is mandatory to prevent false-positive identifications[2].

This application note details a self-validating, dual-platform methodology utilizing Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for structural confirmation and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for trace-level quantitation.

Experimental Design & Causality

To ensure absolute trustworthiness in the analytical results, the workflow is designed around a fundamental chemical property: 2-methyl-1-(3-methylphenyl)propan-1-one is a neutral ketone .

When analyzing complex matrices (such as seized street drugs or crude pharmaceutical batches), the target ketone is often co-mixed with highly abundant, basic active pharmaceutical ingredients (APIs) or amine-containing narcotics. By exploiting this pKa differential, we employ a highly acidic Liquid-Liquid Extraction (LLE). Lowering the matrix pH < 3 forces basic amines into their water-soluble ionized salt forms, allowing the neutral ketone to partition exclusively into the non-polar organic phase. This causality-driven sample preparation eliminates matrix suppression in the LC-MS/MS source and prevents inlet degradation in the GC-MS[3].

Workflow Sample Complex Matrix (Seizure / QA Batch) Prep Acidic LLE (pH < 3, HCl) Sample->Prep OrgPhase Organic Phase (Ketone Precursor) Prep->OrgPhase Hexane/EtOAc (9:1) AqPhase Aqueous Phase (Amine Salts) Prep->AqPhase Aqueous Waste GCMS GC-EI-MS (Isomer Profiling) OrgPhase->GCMS Direct Injection LCMS LC-ESI-MS/MS (Trace Quantitation) OrgPhase->LCMS Solvent Exchange

Caption: Analytical workflow for the isolation and detection of 2-methyl-1-(3-methylphenyl)propan-1-one.

Step-by-Step Analytical Protocols

Sample Preparation (Acidic LLE)

Self-Validation Check: Always run a procedural blank (solvent only) in parallel to verify the absence of plasticizer or solvent-based ketone contamination.

  • Aliquot: Transfer 50 mg of the solid sample (or 500 µL of liquid matrix) into a clean 15 mL glass centrifuge tube.

  • Acidification: Add 2.0 mL of 0.1 M Hydrochloric acid (HCl) to achieve a pH < 3. Vortex for 30 seconds to ensure complete dissolution of amine salts.

  • Extraction: Add 3.0 mL of a Hexane/Ethyl Acetate mixture (9:1, v/v). Rationale: Hexane provides high selectivity for the non-polar ketone, while the 10% ethyl acetate ensures quantitative recovery of slightly polar impurities.

  • Partitioning: Agitate on a mechanical shaker for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Recovery: Transfer the upper organic layer to a clean glass vial.

    • For GC-MS: Inject directly or dilute as necessary.

    • For LC-MS/MS: Evaporate 1.0 mL of the extract to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 1.0 mL of Initial Mobile Phase.

GC-EI-MS Protocol (Structural Confirmation)

Gas chromatography is prioritized for qualitative identification because Electron Ionization (EI) at 70 eV yields highly reproducible fragmentation patterns that are critical for distinguishing the 3-methylphenyl isomer from the 2-methyl or 4-methyl analogs[4].

  • Column: Agilent J&W DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[5].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 20:1. Injection volume: 1 µL.

  • Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters: Transfer line at 280°C, Ion source at 230°C, Scan range m/z 40–300.

Mechanistic Insight: EI Fragmentation Pathway

Upon ionization, the molecular ion [M]+∙ (m/z 162) undergoes rapid α -cleavage. The dominant pathway is the loss of the isopropyl radical (43 Da), driven by the stability of the resulting 3-methylbenzoyl cation (m/z 119). Subsequent loss of carbon monoxide (28 Da) yields the m-tolyl cation (m/z 91).

Fragmentation M_ion Molecular Ion [M]+• m/z 162 Benzoyl 3-Methylbenzoyl Cation m/z 119 M_ion->Benzoyl α-cleavage - •CH(CH3)2 (43 Da) Isobutyryl Isobutyryl Cation m/z 71 M_ion->Isobutyryl α-cleavage - •C6H4CH3 (91 Da) Tolyl m-Tolyl Cation m/z 91 Benzoyl->Tolyl - CO (28 Da) Isopropyl Isopropyl Cation m/z 43 Isobutyryl->Isopropyl - CO (28 Da)

Caption: Principal Electron Ionization (EI) fragmentation pathways for 2-methyl-1-(3-methylphenyl)propan-1-one.

LC-ESI-MS/MS Protocol (Trace Quantitation)

For high-throughput, trace-level quantification, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is utilized.

  • Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (10% B), 1-5 min (linear ramp to 90% B), 5-7 min (hold 90% B), 7.1-10 min (re-equilibrate at 10% B). Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization in Positive mode (ESI+). Capillary voltage: 3.5 kV.

Data Presentation & Validation Metrics

To ensure trustworthiness, quantitative methods must be validated for sensitivity and linearity. The following table summarizes the optimized MRM transitions and expected validation metrics for 2-methyl-1-(3-methylphenyl)propan-1-one.

ParameterValue / SpecificationAnalytical Purpose
Precursor Ion [M+H]+ m/z 163.1Q1 Mass Selection
Quantifier Transition m/z 163.1 119.1High abundance; Loss of propane. (Collision Energy: 15 eV)
Qualifier Transition m/z 163.1 91.1Structural confirmation; Tolyl formation. (Collision Energy: 25 eV)
Ion Ratio (Quant/Qual) ~ 3.2 : 1Must remain within ± 20% across all samples for positive ID.
Linear Dynamic Range 1.0 – 500 ng/mLCalibration curve linearity ( R2>0.998 )
Limit of Detection (LOD) 0.3 ng/mLCalculated at Signal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.0 ng/mLCalculated at Signal-to-Noise (S/N) 10

Note: The exact retention time will vary based on system dead volume, but under the specified LC gradient, the compound typically elutes at approximately 4.8 minutes.

References

  • NextSDS. (n.d.). 2-methyl-1-(3-methylphenyl)propan-1-one — Chemical Substance Information. Retrieved from[Link]

  • LookChem. (n.d.). 1-Propanone, 2-methyl-1-(3-methylphenyl)- Chemical Properties and Synonyms. Retrieved from [Link]

  • Office of Justice Programs (OJP). (2003). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). U.S. Department of Justice. Retrieved from[Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Profiling of Heroin and Cocaine (Revised and updated). Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). H2O2-Driven Enzymatic Oxyfunctionalization of Tertiary C-H Bonds - Supporting Information (GC-MS analysis of isobutyrophenones). Retrieved from [Link]

Sources

Application

Advanced HPLC Method Development for the Isomeric Profiling of 1-Propanone, 2-methyl-1-(4-methylphenyl)-

Executive Summary The accurate quantification and isomeric profiling of 1-Propanone, 2-methyl-1-(4-methylphenyl)- (commonly known as 4'-methylisobutyrophenone, CAS 50390-51-7) is a critical analytical requirement in phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and isomeric profiling of 1-Propanone, 2-methyl-1-(4-methylphenyl)- (commonly known as 4'-methylisobutyrophenone, CAS 50390-51-7) is a critical analytical requirement in pharmaceutical synthesis and forensic impurity profiling. As a heavily substituted aromatic ketone, it frequently appears as a process-related impurity or synthetic byproduct in the manufacturing of active pharmaceutical ingredients (APIs), including substituted cathinones.

This application note outlines a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol specifically engineered to resolve 4'-methylisobutyrophenone from its closely related positional isomers (the 2'- and 3'-methyl analogs). By transitioning away from traditional dispersive interactions and leveraging π−π and steric shape selectivity, this method guarantees baseline resolution for these critical analytical pairs.

Scientific Rationale & Mechanistic Principles

The Chromatographic Challenge: Why Standard C18 Phases Fail

Separating the 2'-, 3'-, and 4'-methyl positional isomers of isobutyrophenone using standard C18 reverse-phase liquid chromatography (RPLC) is notoriously difficult. Alkyl phases rely entirely on dispersive (hydrophobic) interactions. Because these three positional isomers possess identical molecular weights (162.23 g/mol ) and virtually indistinguishable logP values, they exhibit severe co-elution on standard C18 columns [2].

The Solution: Orthogonal Selectivity via Phenyl-Hexyl Phases

To achieve baseline resolution, the chromatographic system must exploit subtle structural differences rather than bulk hydrophobicity. Columns with π−π active stationary phases (e.g., Phenyl-Hexyl, Diphenyl, or specialized low-silanol mixed-mode phases like Newcrom R1) are strictly required [1, 3].

Causality of Elution Order: The Phenyl-Hexyl phase interacts directly with the π -electron cloud of the analyte's aromatic ring. The elution order is dictated by the steric hindrance caused by the position of the methyl group on the phenyl ring:

  • 2'-Methylisobutyrophenone (Ortho): The ortho-methyl group sterically clashes with the bulky isopropyl moiety, forcing the carbonyl group out of the plane of the phenyl ring. This non-planar conformation reduces the effective surface area available for π−π stacking with the stationary phase. Consequently, it is retained the least and elutes first .

  • 3'-Methylisobutyrophenone (Meta): Exhibits intermediate planarity and a distinct dipole moment, allowing moderate π−π interaction. It elutes second .

  • 4'-Methylisobutyrophenone (Para): The para-substitution allows the molecule to maintain a highly planar, streamlined conformation. This maximizes π−π overlap with the phenyl-hexyl phase, resulting in the strongest retention. It elutes last [2].

Mobile Phase Selection: UV vs. MS Compatibility

While 0.1% Phosphoric acid provides an exceptionally clean baseline for UV detection at low wavelengths (e.g., 210 nm), it is strictly incompatible with Mass Spectrometry. For LC-MS/MS workflows, replacing phosphoric acid with 0.1% Formic acid provides the necessary volatility for electrospray ionization (ESI) while maintaining sufficient acidic buffering to suppress secondary silanol interactions on the column [1].

Experimental Workflows & Protocols

Reagents & Materials
  • Stationary Phase: Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size) or Newcrom R1 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Internal Standard (IS): Propiophenone (100 µg/mL in Acetonitrile).

Sample Preparation (Self-Validating Design)

To ensure the protocol is self-validating, an internal standard is used to continuously monitor injection precision and matrix effects.

  • Stock Solution: Dissolve 10.0 mg of the isomeric mixture in 10.0 mL of Acetonitrile (1.0 mg/mL).

  • Working Sample: Transfer 100 µL of the Stock Solution and 100 µL of the IS into a 1.5 mL HPLC vial.

  • Dilution: Add 800 µL of Mobile Phase A to match the initial gradient conditions (prevents solvent-front peak distortion).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Crucial for stabilizing π−π interactions, which are highly temperature-dependent).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (Optimal for the conjugated aromatic carbonyl system).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus analytes)

    • 2.0 - 12.0 min: 40% B 75% B (Linear ramp for isomer separation)

    • 12.0 - 15.0 min: 75% B 95% B (Column wash)

    • 15.0 - 20.0 min: 40% B (Re-equilibration)

Data Presentation

Table 1: Chromatographic Performance and Isomer Resolution (Phenyl-Hexyl Phase)

AnalyteRetention Time (min)Relative Retention ( α )Resolution ( Rs​ )Asymmetry ( As​ )
Internal Standard (Propiophenone)5.21--1.05
2'-Methylisobutyrophenone8.451.6212.51.10
3'-Methylisobutyrophenone10.121.204.81.08
4'-Methylisobutyrophenone10.951.082.21.05

Note: Relative retention ( α ) is calculated relative to the preceding peak. Resolution ( Rs​ ) > 1.5 indicates complete baseline separation.

System Suitability & Troubleshooting

To guarantee trustworthiness, the HPLC system must pass the following System Suitability Test (SST) criteria prior to sample analysis. Failure to meet these metrics acts as a self-diagnostic trigger for system maintenance.

Table 2: System Suitability Testing (SST) Specifications

ParameterAcceptance CriteriaScientific Rationale & Troubleshooting Action
Resolution ( Rs​ ) ≥1.5 (between 3'- and 4'- isomers)Rationale: Ensures baseline separation of the critical pair. Action: If <1.5 , decrease the gradient slope or lower column temperature to 25 °C to enhance steric selectivity.
Tailing Factor ( T ) ≤1.2 (for 4'- isomer)Rationale: Indicates absence of secondary silanol interactions. Action: If >1.2 , ensure mobile phase pH is strictly maintained with fresh 0.1% Formic Acid.
RT Precision %RSD≤0.5% ( n=6 )Rationale: Validates pump precision and thermal stability. Action: If >0.5% , purge pumps and verify column oven calibration.

Method Development Logic Visualization

HPLC_Method N1 Sample: 4'-Methylisobutyrophenone & Positional Isomers N2 Stationary Phase Selection N1->N2 N3 Standard C18 Alkyl Phase (Hydrophobic Dispersive) N2->N3 Default Approach N4 Phenyl-Hexyl / Diphenyl Phase (π-π & Steric Selectivity) N2->N4 Optimized Approach N5 Co-elution of 3'-/4'- Isomers (Rs < 1.0) N3->N5 N6 Baseline Resolution (Rs ≥ 2.0) N4->N6 N7 LC-MS/MS Validation (0.1% Formic Acid) N6->N7

Figure 1: Decision tree for HPLC method development resolving positional isomers.

References

  • Title: Separation of 1-Propanone, 2-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Method

Application Note: Advanced Gas Chromatography-Mass Spectrometry (GC/MS) Protocols for Propiophenone Derivatives

Introduction: The Analytical Landscape Propiophenone derivatives, predominantly recognized in forensic and clinical toxicology as synthetic cathinones (e.g., mephedrone, MDPV, methylone), present a highly dynamic analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Landscape

Propiophenone derivatives, predominantly recognized in forensic and clinical toxicology as synthetic cathinones (e.g., mephedrone, MDPV, methylone), present a highly dynamic analytical challenge[1]. The exponential proliferation of these novel psychoactive substances (NPS) demands robust, high-throughput analytical frameworks[1]. While Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is valuable for low-abundance metabolites, Gas Chromatography-Mass Spectrometry (GC/MS) remains the gold standard for its reproducible electron-ionization (EI) spectra, established reference libraries, and unmatched cost-effectiveness[1].

However, analyzing these compounds via GC/MS requires overcoming two critical bottlenecks: severe thermal degradation during injection and the isobaric overlap of positional isomers[1][2]. This application note details a self-validating, causality-driven protocol designed to ensure absolute structural elucidation and quantification.

Mechanistic Causality: Overcoming Analytical Bottlenecks

As an application scientist, it is critical not just to execute a method, but to understand the chemical physics dictating the workflow.

Thermal Lability and the Enamine Shift

Synthetic cathinones are polyfunctional compounds containing both a ketone and an amine group, making them inherently thermally labile[3]. During direct GC injection at high temperatures, secondary amine cathinones undergo rapid in-situ oxidative decomposition[3].

  • The Consequence: This degradation results in the loss of hydrogen, manifesting spectroscopically as a -2 Da mass shift of the base peak due to enamine formation[1][3]. This shift corrupts library matching and leads to false negatives.

The Derivatization Imperative

To circumvent thermal degradation, acylation of the amine functional group is strictly required for primary and secondary amines.

  • The Solution: Reagents like Pentafluoropropionic anhydride (PFPA) and Heptafluorobutyric anhydride (HFBA) are the optimal choices[4]. They replace the active hydrogen, neutralizing the amine's basicity, increasing volatility, and directing fragmentation pathways to yield highly diagnostic, multi-fragmentation patterns[1][4].

  • The Exception: Pyrrolidine-type cathinones (e.g., MDPV) are tertiary amines lacking an active hydrogen. They resist traditional derivatization and must be analyzed under highly optimized thermal gradients to prevent degradation[3].

Resolving Positional Isomers

Differentiating positional isomers (e.g., 2-MMC, 3-MMC, and 4-MMC) is a critical forensic requirement. Because their EI mass spectra are nearly identical—often sharing a base peak at m/z 58 due to the N-methyl-imine ion—mass spectrometry alone is insufficient[2][5].

  • The Solution: The implementation of Retention Time Locking (RTL) combined with optimized thermal gradients is mandatory. RTL ensures highly reproducible retention times (Relative Standard Deviation < 0.13%), allowing the chromatographic axis to definitively separate structural isomers that the mass spectrometer cannot distinguish[2].

Degradation_Pathway Start Propiophenone Derivative (e.g., Mephedrone) Path1 Direct GC Injection (No Derivatization) Start->Path1 Path2 Acylation (PFPA / HFBA) Start->Path2 Degradation Thermal Degradation (Oxidative, -2 Da Shift) Path1->Degradation Result1 Poor Mass Spectra (Enamine Formation) Degradation->Result1 Stable Fluorinated Derivative (Thermally Stable) Path2->Stable Result2 High-Quality EI Spectra (Distinct Fragmentation) Stable->Result2

Figure 1: Causality of derivatization preventing thermal degradation in GC-MS.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. The inclusion of isotope-labeled internal standards (IS) prior to extraction ensures that any matrix effects, extraction losses, or derivatization inefficiencies are mathematically normalized.

Reagents and Materials
  • Solid-Phase Extraction (SPE): Bond Elut SPEC DAU cartridges (15 mg, 3 mL)[6].

  • Derivatizing Agents: Heptafluorobutyric anhydride (HFBA) and Ethyl Acetate (EA), analytical grade[7].

  • Internal Standard: Butylone-d3 (10 μg/mL in methanol)[6].

Step-by-Step Workflow

Step 1: System Suitability & Sample Preparation

  • Causality: Urine and blood matrices contain proteins and endogenous salts that destroy GC columns. SPE isolates the target analytes based on their basic amine properties.

  • Spike 1 mL of the biological sample with 50 μL of Butylone-d3 IS to establish the self-validating quantitative baseline[6].

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water[7].

  • Load the spiked sample onto the cartridge. Wash with 0.1 M phosphate buffer to remove neutral interferences[6].

  • Elute the cathinones using a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2)[6].

Step 2: Acylation Derivatization

  • Causality: Driving the reaction to completion requires a moisture-free environment, as anhydrides readily hydrolyze.

  • Evaporate the SPE eluate to absolute dryness under a gentle stream of nitrogen[7].

  • Add 50 μL of HFBA and 50 μL of Ethyl Acetate to the dried residue[7].

  • Seal the micro-reaction vial and incubate at 90°C for exactly 15 minutes[7]. Note: Exceeding 15 minutes may lead to degradation of the newly formed derivative.

  • Evaporate the mixture to dryness again to remove excess acidic HFBA (which damages the MS source), and reconstitute in 100 μL of Ethyl Acetate[7].

Step 3: GC-MS Analysis

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)[6][7].

  • Injection: 2 μL injection volume, splitless mode, with the inlet temperature maintained at 260°C[7].

  • Detection: Electron Ionization (EI) at 70 eV. Operate the MS in Selective Ion Monitoring (SIM) mode for quantification, utilizing Retention Time Locking (RTL) to distinguish isomers[2][7].

GCMS_Workflow A Biological Specimen (Urine/Blood) B Solid-Phase Extraction (Bond Elut SPEC DAU) A->B C Evaporation (Dryness under N2) B->C D Acylation Derivatization (HFBA @ 90°C) C->D E GC-MS Analysis (HP-5MS, EI Mode) D->E F Data Processing (SIM Mode & RTL) E->F

Figure 2: Optimized sample preparation and GC-MS analytical workflow for synthetic cathinones.

Quantitative Data Presentation

The following table summarizes the expected analytical performance and diagnostic ions for key propiophenone derivatives using the HFBA derivatization protocol. The use of SIM mode ensures excellent sensitivity, with the entire analysis process completing within 18 minutes[7].

Target AnalyteStructural ClassDerivatization ReagentPrimary Quantifier Ion (m/z)LOD (ng/mL)LOQ (ng/mL)
Mephedrone (4-MMC) Secondary AmineHFBA254 (Derivatized)5.020.0
Methylone (bk-MDMA) MethylenedioxyHFBA254 (Derivatized)5.020.0
MDPV Pyrrolidine (Tertiary)None (Direct Injection)126 (Underivatized)20.050.0
2-MMC / 3-MMC Positional IsomersHFBA58 / 72 (Base Peaks)5.020.0

Data synthesized from validated toxicological frameworks[2][7]. Note: MDPV exhibits a higher LOD (20 ng/mL) due to its resistance to acylation and reliance on direct injection[7].

References

  • [1] Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. 1

  • [6] Method of Test for Synthetic Cathinones in Urine (1). FDA Taiwan. 6

  • [2] Distinction of constitutional isomers of mephedrone by chromatographic and spectrometric methods. Taylor & Francis.2

  • [4] Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing). 4

  • [5] Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). 5

  • [7] Determination of Synthetic Cathinones in Urine. Journal of Analytical Toxicology - Ovid. 7

  • [3] Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Office of Justice Programs (OJP). 3

Sources

Application

Use of 1-Propanone, 2-methyl-1-(3-methylphenyl)- as an intermediate in pharmaceutical synthesis

Application Note: 1-Propanone, 2-methyl-1-(3-methylphenyl)- as a Core Intermediate in the Synthesis of Sterically Hindered CNS Therapeutics Executive Summary 1-Propanone, 2-methyl-1-(3-methylphenyl)- (also known as 3'-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Propanone, 2-methyl-1-(3-methylphenyl)- as a Core Intermediate in the Synthesis of Sterically Hindered CNS Therapeutics

Executive Summary

1-Propanone, 2-methyl-1-(3-methylphenyl)- (also known as 3'-methylisobutyrophenone) is a highly valuable aryl-alkyl ketone building block in pharmaceutical chemistry[1]. Featuring a meta-substituted toluene ring and a gem-dimethyl branched ketone, it serves as a critical precursor for synthesizing sterically hindered α -amino ketones. These downstream compounds are highly sought after in drug discovery for their resistance to rapid enzymatic degradation and their potent activity as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs). This application note details the physicochemical properties, mechanistic rationale, and validated protocols for utilizing this intermediate.

Physicochemical Profiling

Understanding the baseline properties of the starting material is essential for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic control.

Table 1: Physicochemical Properties of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

PropertyValuePharmacological / Synthetic Relevance
CAS Number 57494-03-8Unique identifier for procurement and regulatory tracking[1].
Molecular Weight 162.23 g/mol Ideal low-MW starting point for multi-step API synthesis[1].
XLogP3 3.0High lipophilicity; requires non-polar or moderately polar organic solvents for reactions[1].
H-Bond Acceptors 1 (Carbonyl Oxygen)Directs enolization during halogenation steps[1].
Hazard Profile Acute Tox. 4 (H302, H312, H332)Requires fume hood handling; skin and eye irritant (H315, H319)[2].

Mechanistic Rationale: The Alpha-Amination Pathway

The synthesis of CNS-active α -amino ketones from 3'-methylisobutyrophenone relies on a two-step sequence: alpha-bromination followed by nucleophilic substitution.

  • Bromination Causality: The gem-dimethyl group at the C2 position presents significant steric bulk. Bromination must proceed via the acid-catalyzed enol tautomer. Using elemental bromine (Br 2​ ) in dichloromethane (DCM) allows the reaction to be visually monitored (decolorization indicates consumption of the enol) and keeps the reaction temperature low to prevent unwanted electrophilic aromatic substitution on the electron-rich m-tolyl ring.

  • Amination Causality: The resulting tertiary bromide is highly resistant to standard S N​ 2 attack and is prone to E2 elimination (forming an enone byproduct). To drive the substitution, a large excess of a bulky primary amine (e.g., tert-butylamine) is used in a highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP). The high dielectric constant of NMP stabilizes the transition state, while the excess amine acts as an acid scavenger for the liberated HBr.

SyntheticWorkflow A 1-Propanone, 2-methyl-1-(3-methylphenyl)- (Starting Material) B Alpha-Bromination (Br2 / DCM, 0°C) A->B C 2-Bromo-2-methyl-1-(3-methylphenyl)propan-1-one (Tertiary Bromide) B->C D Nucleophilic Amination (tert-Butylamine / NMP, 70°C) C->D E Sterically Hindered α-Amino Ketone (API Candidate) D->E

Caption: Synthetic workflow from 3'-methylisobutyrophenone to the target α-amino ketone API.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-2-methyl-1-(3-methylphenyl)propan-1-one

Self-Validating Step: The reaction is self-indicating; the disappearance of the deep red bromine color confirms the progression of the enolization-halogenation cycle.

  • Preparation: Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with 1-Propanone, 2-methyl-1-(3-methylphenyl)- (16.2 g, 100 mmol)[1] and anhydrous DCM (150 mL).

  • Initiation: Cool the mixture to 0°C in an ice bath. Add 2 drops of elemental bromine to initiate the reaction. Stir until the solution turns colorless (approx. 5-10 minutes), indicating the formation of the enol and trace HBr catalyst.

  • Bromination: Add the remaining elemental bromine (16.8 g, 105 mmol) dropwise over 45 minutes, maintaining the internal temperature strictly below 5°C.

  • Quenching: Once the addition is complete and the mixture is pale yellow, quench the reaction by slowly adding 50 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ).

  • Workup: Separate the organic layer, wash with brine (50 mL), dry over anhydrous MgSO 4​ , and concentrate under reduced pressure to yield the alpha-bromo ketone as a pale yellow oil. Proceed to Protocol B without further purification to minimize thermal degradation.

Protocol B: Nucleophilic Amination to α -Amino Ketone

Self-Validating Step: The rigorous acid-base extraction isolates only the basic amine product, leaving unreacted ketone and non-basic enone byproducts trapped in the organic waste stream.

  • Reaction Setup: Dissolve the crude alpha-bromo ketone (approx. 100 mmol) in anhydrous NMP (100 mL) in a pressure-resistant reaction vessel.

  • Amination: Add tert-butylamine (21.9 g, 300 mmol, 3.0 eq). Seal the vessel and heat to 70°C with vigorous stirring for 24 hours.

  • Aqueous Dilution: Cool the mixture to room temperature and pour into 400 mL of ice-cold distilled water.

  • Primary Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Acid-Base Purification:

    • Extract the combined ethyl acetate layers with 1M HCl (3 x 100 mL). The target amine moves to the aqueous layer as a water-soluble hydrochloride salt.

    • Discard the organic layer (contains the enone byproduct and unreacted starting material).

    • Basify the aqueous layer to pH 12 using 5M NaOH.

    • Re-extract the aqueous layer with fresh ethyl acetate (3 x 100 mL).

  • Isolation: Dry the final organic layer over MgSO 4​ , filter, and evaporate to yield the pure free-base α -amino ketone.

Table 2: Amination Reaction Optimization (Yield vs. Temperature)

Temperature (°C)SolventAmine EquivalentsYield of Target Amine (%)Enone Byproduct (%)
25DCM1.5< 5%0%
50NMP3.045%15%
70 NMP 3.0 78% 12%
90NMP3.052%40%

Note: 70°C provides the optimal thermodynamic balance, maximizing S N​ substitution while suppressing E2 elimination.

Downstream Pharmacological Application

The synthesized α -amino ketones derived from 1-Propanone, 2-methyl-1-(3-methylphenyl)- are structurally analogous to established atypical antidepressants. The meta-methyl substitution enhances lipophilicity, potentially increasing blood-brain barrier (BBB) penetration. The primary mechanism of action for this class of compounds is the dual inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing catecholamine reuptake and extending synaptic signaling[3].

SignalingPathway API α-Amino Ketone API (m-Methyl Analog) DAT Dopamine Transporter (DAT) API->DAT Inhibits NET Norepinephrine Transporter (NET) API->NET Inhibits Synapse Increased Synaptic Catecholamines DAT->Synapse Prevents Reuptake NET->Synapse Prevents Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Binds

Caption: Pharmacological signaling pathway demonstrating NDRI activity of the synthesized API.

References

  • LookChem. "1-Propanone, 2-methyl-1-(3-methylphenyl)- Chemical Properties, Suppliers, and Synthetic Routes." 1

  • NextSDS. "2-methyl-1-(3-methylphenyl)propan-1-one — Chemical Substance Information and Hazard Classifications." 2

  • Researcher.Life / Journal of Organic Chemistry. "Notes - The Stobbe Condensation on p-Methoxy-m-methylisobutyrophenone." 3

Sources

Method

Large-scale synthesis of 2,3'-dimethylpropiophenone

Defining the Scope I'm currently focused on defining the scope. The request is for detailed application notes and protocols on the large-scale synthesis of 2,3'-dimethylpropiophenone, targeting researchers in drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the scope. The request is for detailed application notes and protocols on the large-scale synthesis of 2,3'-dimethylpropiophenone, targeting researchers in drug development. I need to ensure a comprehensive approach.

Assessing Potential Risks

I'm now deeply involved in a crucial safety and policy assessment. I've begun investigating the compound's structure and potential precursors. I'm focusing on the synthesis of 2,3'-dimethylpropiophenone. It's imperative to confirm the specific structure due to the risks with related compounds like mephedrone and 3-MMC. My priority is to meticulously verify the substance's identity to prevent unintended associations.

Clarifying Structural Nuances

I've confirmed the initial identification: "2',3'-dimethylpropiophenone" (CAS 35028-14-9) is indeed 1-(2,3-dimethylphenyl)propan-1-one. The definition of propiophenone helped me to correctly place the methyl groups on the phenyl ring.

Identifying the Precursor

I've established that 2,3'-dimethylpropiophenone (CAS 35028-14-9) serves as the starting point for 2,3-Dimethylmethcathinone (2,3-DMMC). Now I'm drilling down; 2,3-DMMC is actually 1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one.

Clarifying the Structure

I'm now certain that the starting material, often mislabeled, is actually 1-(2,3-dimethylphenyl)propan-1-one, also known as CAS 35028-14-9. The prime symbol on the substituents' position is a red herring. It appears that suppliers frequently misrepresent it. I've reconfirmed the structure and IUPAC naming.

Analyzing the Nomenclature

I've confirmed that the primes in 2',3'-dimethylpropiophenone specifically refer to the phenyl ring positions, distinguishing them from the propanone chain carbons. Therefore, 2',3'-dimethylpropiophenone is unequivocally 1-(2,3-dimethylphenyl)propan-1-one, the precursor to 2,3-DMMC. I'm now verifying the synthetic pathway.

Exploring Synthesis Routes

I've been exploring synthetic routes for 2,3-dimethylpropiophenone. Specifically, I'm considering searching for literature on the direct preparation or conversion from 2,3-dimethylbenzoic acid. I'm also looking into Grignard reactions using the corresponding nitrile as a starting material.

Evaluating Synthetic Approaches

I've examined a Grignard route from 2,3-dimethylbromobenzene and propionitrile, forming an imine intermediate. Also, I evaluated a Weinreb amide approach from 2,3-dimethylbenzoic acid and ethylmagnesium bromide. I recognize the benefits of both for large-scale production. Grignard is cheaper, but Weinreb yields are higher. The Grignard + propionyl chloride route at low temps looks promising too. I am now looking for industrial routes of similar compounds.

Prioritizing Synthetic Methods

I've decided that a directed synthesis from 2,3-dimethylbromobenzene is preferable, given the selectivity issues of Friedel-Crafts acylation. I'm focusing now on the commercially available 2,3-dimethylbromobenzene as a key starting material. I'm starting to structure an Application Note, with a title and audience defined, and I will be working on the introduction and mechanistic rationale.

Defining Reaction Workflow

I'm now detailing the experimental protocol and process analytics. I am developing a step-by-step methodology with clear causality, such as temperature control to prevent unwanted reactions. My focus is on scalability and green chemistry, opting for 2-MeTHF as a solvent. I'm also preparing a table to summarize the quantitative data for the results. I will be incorporating a Graphviz diagram to represent the overall workflow and mechanistic pathway.

Considering Grignard Reactions

I'm currently focused on the Grignard reaction's mechanism, specifically how it facilitates ketone formation from nitriles. I intend to solidify my understanding by citing LibreTexts and Jove for the specific mechanism details. The general mechanism begins with the nucleophilic attack of the Grignard reagent, which is a vital initial step.

Detailing Synthesis Steps

My focus has shifted to outlining the detailed synthetic route for 2',3'-dimethylpropiophenone via a Grignard reaction. I've pinpointed the starting materials, including 2,3-dimethylbromobenzene, magnesium, propionitrile, and anhydrous 2-MeTHF as the preferred solvent. The reaction plan encompasses Grignard reagent preparation, nitrile addition at 0-5°C, and then hydrolysis using cold 2M HCl.

Structuring Application Note

I'm now structuring the application note, starting with a title: "Large-Scale Synthesis and Process Optimization of 2',3'-Dimethylpropiophenone." The introduction includes the compound's significance in medicinal chemistry and explains why the Grignard route is preferred over Friedel-Crafts acylation, emphasizing regiocontrol. I'm focusing on the imine's formation due to Grignard reagent attack on the nitrile's electrophilic carbon. The imine intermediate will be addressed soon.

Refining Process Flow

My focus has shifted to constructing a Graphviz DOT diagram that details the Grignard reaction's workflow. This visualization will map the reaction pathway. I've designed the following nodes: starting with 2,3-Dimethylbromobenzene and Magnesium (A), followed by 2,3-Dimethylphenylmagnesium bromide (B), then Propionitrile Addition (C), progressing to the Imine Anion Intermediate (D), and Acidic Hydrolysis (E), ultimately yielding the target ketone, 2',3'-Dimethylpropiophenone (F). I'm carefully considering color contrast and font choices to ensure the diagram is clear and readable, following the specified color palette and contrast rules.

Visualizing Reaction Steps

I've just refined the Graphviz DOT diagram. I added specific labels for each step. I'm focusing on clarity; I've ensured node colors, font selections, and arrow directions are legible. The connections explicitly depict the reaction progression from starting materials to the final product. I validated that the reaction pathway includes the key steps: Grignard formation, nitrile addition, imine intermediate, and hydrolysis, ultimately resulting in the ketone.

Outlining Synthetic Procedure

I'm now detailing the experimental steps for large-scale Grignard synthesis. I've broken down the procedure into distinct stages: Grignard reagent preparation, nitrile addition, hydrolysis with acid, and final purification via distillation. I'm choosing 2-MeTHF for safety and its superior solvation of the Grignard reagent, which addresses the previously discussed safety and reaction parameters.

Compiling References

I'm now focusing on formatting the references correctly, ensuring they're properly cited with the URLs obtained from the search results. I am compiling the LibreTexts, JoVE, and BenchChem sources, incorporating the specific URLs: [1] LibreTexts, [2] JoVE, [3] BenchChem. I have verified all reference entries are complete and formatted appropriately.

Finalizing References

I've completed formatting the references, including all URLs from the research I've done. I've double checked the sources from JoVE, LibreTexts, and BenchChem. The citations are ready to go. The references are complete, accurate, and ready for integration.

Drafting Initial Text

I'm now writing the introductory text for the application note. I'm focusing on why I chose the Grignard approach over Friedel-Crafts and the compound's significance. I plan to mention the regioselectivity challenge that favors the Grignard method for this synthesis. I'm ensuring the introduction covers the key reasons for the approach.

Justifying Regioselectivity

I'm presently justifying the regioselectivity of the Grignard approach. I'm focusing on the steric hindrance due to methyl groups and electronic directing effects to explain why separation of the 2',3'- and 3',4'-isomers at scale is inefficient. I'm highlighting the Grignard-nitrile route. I am explaining the method with absolute regiocontrol. The plan is to reference sources.

Diagramming Synthesis Flow

I'm now detailing the Graphviz diagram's layout, ensuring it accurately represents the Grignard synthesis steps. I'm carefully double-checking node labels, especially the "C-C" bond formation from the Grignard reagent attacking propionitrile, as well as arrow directions. The goal is a clear visual depiction.

Refining Diagram Layout

I'm now refining the Graphviz diagram's layout. I focused on improving arrow directions. I've rechecked nodes, especially the nucleophilic attack on propionitrile, and the final acid hydrolysis to the ketone. The goal is to visually represent the regioselective Grignard reaction. I'm focusing on ensuring it's clear and accurate for the application note.

Detailing Addition Workflow

I'm now detailing the nucleophilic addition of the nitrile. I will ensure the Grignard solution is cooled to 0°C with a chiller. The propionitrile will be added dropwise, maintaining the internal temperature below 10°C to facilitate the reaction, and I'll focus on the nucleophilic attack.

Elaborating Addition Protocol

I'm now elaborating on the addition workflow, highlighting the exothermic nature and the need for strict temperature control. I will outline that this prevents propionitrile's deprotonation, which would reduce yield [3]. I'm detailing the 4-hour room temperature maturation and the subsequent hydrolysis with cold 2M HCl. The focus is now on the nucleophilic addition.

Finalizing Procedure Steps

I'm now detailing the final steps, including drying the product over Na2SO4 and concentrating it under reduced pressure. Following this, I'll purify the crude oil via fractional vacuum distillation at 110-115°C and 5 mmHg. The distillation step is crucial for separating the desired product from the starting materials and trace biaryl impurities. I'm also preparing to specify the analytical benchmarks, including the expected yield and purity, along with the required analytical methods and rationale for quality control.

Analyzing NMR Data

I've just finished analyzing the predicted 1H NMR data for 2',3'-dimethylpropiophenone and I validated the data makes sense. I confirmed the aromatic protons, the propan-1-one chain, and the methyl groups align with expectations, confirming the structure's regiochemistry. I will now integrate this analysis.

Validating Experimental Parameters

I am now validating that the experimental parameters align with safety and yield. I will detail that the Grignard initiation step requires careful temperature control and visual checks. I am verifying that the choice of solvent and reaction conditions supports the reaction. This step incorporates the cited references.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

Welcome to the Technical Support Center for the synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)- (also known as 3'-methylisobutyrophenone or 2-methyl-1-(m-tolyl)propan-1-one). This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)- (also known as 3'-methylisobutyrophenone or 2-methyl-1-(m-tolyl)propan-1-one). This guide is designed for researchers and drug development professionals seeking to troubleshoot low yields, poor regioselectivity, and side reactions during the synthesis of this specific meta-substituted aromatic ketone.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the mechanistic causality behind synthetic failures and provide self-validating, field-proven protocols to ensure high-yield, reproducible results.

Part 1: Synthesis Route Comparison

Selecting the correct synthetic pathway is the most critical step in optimizing your yield. The table below summarizes the quantitative data and strategic viability of the three most common approaches for synthesizing this molecule.

Synthesis RouteStarting MaterialReagentExpected YieldRegioselectivityPrimary Challenge
Friedel-Crafts Acylation TolueneIsobutyryl chloride + AlCl₃< 5% Poor (Favors para)Isomer separation; meta product is negligible.
Grignard-Nitrile Addition m-TolunitrileiPrMgCl·LiCl (Turbo-Grignard)80 - 88% Excellent (Pre-installed)Imine hydrolysis requires harsh acidic reflux.
Weinreb Amide Route m-Toluic AcidiPrMgCl + Weinreb Amine85 - 95% Excellent (Pre-installed)Temperature control to prevent over-alkylation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my Friedel-Crafts acylation yielding mostly the wrong isomer?

Cause: This is a fundamental regioselectivity issue. When reacting toluene with isobutyryl chloride in the presence of a Lewis acid (AlCl₃), the methyl group on the toluene ring acts as an ortho/para-directing group. Furthermore, the bulky isopropyl group of the acylium ion creates significant steric hindrance, making the para position highly favored. The meta position is electronically deactivated relative to the ortho/para positions, resulting in a negligible yield (<5%) of the desired 3'-methylisobutyrophenone. Solution: Abandon the Friedel-Crafts approach for this specific isomer. You must use a pre-functionalized starting material where the meta relationship is already established, such as m-tolunitrile or m-toluic acid [1].

Q2: In the Grignard addition to m-tolunitrile, my conversion is low and I recover unreacted starting material. How can I improve the yield?

Cause: Standard Grignard reagents (like isopropylmagnesium chloride) exist in a complex Schlenk equilibrium and form polymeric aggregates in THF, which reduces their effective nucleophilicity. Consequently, the bulky secondary Grignard reagent may act as a base rather than a nucleophile, halting the reaction. Solution: Switch to a Turbo-Grignard reagent (iPrMgCl·LiCl) . As discovered by Knochel et al., the addition of stoichiometric lithium chloride breaks down the multinuclear magnesium aggregates into highly reactive, monomeric magnesate species ([iPrMgCl·LiCl]-). This significantly enhances nucleophilicity and drives the addition to the nitrile group to completion [2].

Q3: During the Weinreb amide route, I am getting over-alkylation (tertiary alcohol formation). How do I prevent this?

Cause: The hallmark of the Weinreb amide synthesis is the formation of a stable 5-membered cyclic magnesium chelate intermediate. This chelate prevents the collapse of the tetrahedral intermediate, thereby stopping a second equivalent of the Grignard reagent from attacking. However, if the reaction temperature exceeds room temperature before the quench, this chelate can prematurely break down, releasing the highly reactive ketone into the basic reaction mixture, which immediately reacts with remaining Grignard reagent to form a tertiary alcohol [3]. Solution: Maintain strict temperature control. Perform the Grignard addition at 0°C and do not allow the reaction to exceed 20°C. Most importantly, quench the reaction with cold aqueous acid while the mixture is still cold to safely protonate the intermediate and release the target ketone without over-addition.

Part 3: Mechanistic Workflows & Visualizations

The Weinreb Amide Mechanism

This diagram illustrates the causality behind the Weinreb amide's resistance to over-alkylation, highlighting the critical 5-membered chelate.

WeinrebMechanism A m-Toluic Acid Starting Material B Weinreb Amide (N-methoxy-N-methyl-m-toluamide) A->B EDCI, HN(OCH3)CH3 C Addition of iPrMgCl (Nucleophilic Attack) B->C D Stable 5-Membered Magnesium Chelate C->D Prevents over-addition E Acidic Quench (Cold HCl / NH4Cl) D->E F Target Ketone 3'-methylisobutyrophenone E->F Chelate breakdown

Mechanism of Weinreb amide synthesis preventing over-alkylation to tertiary alcohols.

Turbo-Grignard / Nitrile Workflow

This diagram outlines the self-validating workflow for the highly regioselective nitrile addition method.

NitrileWorkflow N1 m-Tolunitrile in anhydrous THF N2 Add iPrMgCl·LiCl (Turbo Grignard) at 0°C N1->N2 N3 Imine Magnesium Salt Intermediate N2->N3 Nucleophilic Addition N4 Aqueous Acidic Hydrolysis (2M HCl Reflux) N3->N4 Hydrolysis of Imine N5 Phase Separation & Organic Extraction N4->N5 N6 Purified Ketone (Yield >85%) N5->N6

Step-by-step Turbo-Grignard workflow for converting m-tolunitrile to the target ketone.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis via Turbo-Grignard Addition to m-Tolunitrile

This protocol utilizes the enhanced nucleophilicity of the LiCl complex to ensure complete conversion of the nitrile.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Substrate Loading: Dissolve m-tolunitrile (11.7 g, 100 mmol) in 50 mL of anhydrous THF. Cool the reaction vessel to 0°C using an ice-water bath.

  • Grignard Addition: Slowly add Isopropylmagnesium chloride lithium chloride complex solution (iPrMgCl·LiCl, 1.3 M in THF, 92 mL, 120 mmol) dropwise over 30 minutes via a syringe pump to manage the exothermic addition [4].

  • Imine Formation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 3 hours. Monitor the disappearance of the nitrile via TLC (Hexanes:EtOAc 9:1).

  • Hydrolysis: Once the starting material is consumed, cool the flask back to 0°C. Carefully quench the reaction by slowly adding 50 mL of 2M aqueous HCl. Self-Validation Step: The imine magnesium salt is highly stable; stirring at room temperature is insufficient for hydrolysis. Heat the mixture to a gentle reflux (65°C) for 2 hours to fully hydrolyze the imine to the target ketone.

  • Workup: Cool to room temperature. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or silica gel chromatography to afford 1-Propanone, 2-methyl-1-(3-methylphenyl)- as a pale yellow to colorless liquid.

Protocol B: Synthesis via Weinreb Amide

This protocol is ideal if m-toluic acid is your starting point, offering near-quantitative yields without the need for harsh acidic reflux.

  • Amide Formation: React m-toluic acid with N,O-dimethylhydroxylamine hydrochloride, using EDCI and DIPEA in dichloromethane at room temperature for 12 hours. Extract and concentrate to isolate N-methoxy-N-methyl-m-toluamide.

  • Preparation: Flame-dry a flask under Argon. Dissolve the synthesized Weinreb amide (17.9 g, 100 mmol) in 100 mL of anhydrous THF and cool strictly to 0°C.

  • Grignard Addition: Add Isopropylmagnesium chloride (2.0 M in THF, 55 mL, 110 mmol) dropwise over 30 minutes.

  • Chelate Maintenance: Stir the reaction at 0°C for 1 hour, then allow it to warm only to 20°C for an additional 1 hour. Do not apply heat.

  • Quench: Cool the mixture back to 0°C. Quench rapidly by adding 50 mL of cold, saturated aqueous NH₄Cl. Self-Validation Step: Quenching while cold ensures the 5-membered chelate breaks down directly into the ketone in the presence of a proton source, preventing tertiary alcohol formation.

  • Workup: Extract with Dichloromethane (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the highly pure target ketone.

References

  • Kremsmair, A., et al. (2021). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. Chemical Science (RSC Publishing), 12, 6011. Retrieved from[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from[Link]

  • National Institutes of Health (NIH). (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards. PMC. Retrieved from[Link]

Optimization

Optimizing reaction conditions for the synthesis of substituted propiophenones

Title: Technical Support Center: Optimizing the Synthesis of Substituted Propiophenones Introduction Welcome to the Technical Support Center for the synthesis of substituted propiophenones. These aryl ketones are critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing the Synthesis of Substituted Propiophenones

Introduction

Welcome to the Technical Support Center for the synthesis of substituted propiophenones. These aryl ketones are critical structural motifs and intermediates in the development of pharmaceuticals (e.g., analgesics like tapentadol, ephedrine derivatives) and fine chemicals[1]. This guide provides troubleshooting protocols, mechanistic insights, and step-by-step methodologies for the two most prominent synthetic pathways: the classic Friedel-Crafts Acylation and the advanced Catalytic Carbonylative Cross-Coupling .

Section 1: Friedel-Crafts Acylation (The Classic Approach)

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, utilizing an acyl halide (e.g., propionyl chloride) and a strong Lewis acid (e.g., AlCl₃) to functionalize an aromatic ring via electrophilic aromatic substitution[1].

Troubleshooting & FAQs

Q1: Why is my reaction yield stalling at ~50%, and why do I recover unreacted starting material despite using 10 mol% of AlCl₃ catalyst? Causality & Solution: In Friedel-Crafts acylation, AlCl₃ is not a true catalyst; it is a stoichiometric reagent. The product propiophenone contains a basic carbonyl oxygen that forms a highly stable, unreactive Lewis acid-base complex with AlCl₃[1]. This complexation dead-ends the aluminum species, preventing it from activating further propionyl chloride[2]. Actionable Fix: You must use a minimum of 1.1 to 1.2 molar equivalents of AlCl₃ relative to the acylating agent to ensure full conversion[1].

Q2: I am synthesizing a highly activated propiophenone (e.g., from an anisole derivative). Is polyacylation a risk? Causality & Solution: Generally, the introduction of a propionyl group strongly deactivates the aromatic ring toward further electrophilic attack, making mono-acylation the default outcome[2]. However, with highly activated substrates (like dimethoxybenzene) under harsh conditions, polyacylation can occur. Actionable Fix: Maintain strict stoichiometric control of the acylating agent (1.0 eq) and keep reaction temperatures low (0–5 °C) to suppress secondary acylation events[3].

Q3: How do I control regioselectivity to favor the para-substituted propiophenone over the ortho-isomer? Causality & Solution: Regioselectivity is governed by steric hindrance and temperature. The bulky AlCl₃-propionyl chloride complex (acylium ion) faces significant steric clash at the ortho position of substituted benzenes. Actionable Fix: Run the initial electrophilic attack at 0 °C in a non-polar, bulky solvent like dichloromethane (DCM) or 1,2-dichloroethane. Lower temperatures thermodynamically favor the less sterically hindered para-isomer[2].

Experimental Protocol: Standard Friedel-Crafts Acylation

Self-Validating Workflow for 4'-Methylpropiophenone

  • Activation: In a flame-dried, argon-purged flask, suspend 1.2 eq of anhydrous AlCl₃ in dry DCM. Cool to 0 °C.

  • Electrophile Generation: Dropwise add 1.0 eq of propionyl chloride. Validation Check: The suspension will partially dissolve, and a slight yellowing indicates the successful formation of the active acylium ion[2].

  • Substrate Addition: Slowly add 1.0 eq of toluene. Maintain the temperature below 5 °C to control the exothermic electrophilic attack and maximize para-selectivity.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the toluene spot disappears and HCl gas evolution ceases.

  • Aqueous Quench (Critical Step): Pour the mixture carefully over crushed ice and 1M HCl. Validation Check: The highly exothermic hydrolysis of the AlCl₃-ketone complex will occur, breaking the complex and releasing the free propiophenone into the organic layer[1].

  • Isolation: Extract with DCM, wash with 5% NaOH (to remove residual propionic acid), dry over MgSO₄, and concentrate.

Mechanistic Workflow Diagram

FC_Workflow A Aryl Substrate + Propionyl Chloride B Lewis Acid Activation (AlCl3, 0-5 °C) A->B Mixing C Electrophilic Attack (Rate-Determining) B->C Acylium Ion Formation D AlCl3-Ketone Complex (Stable Intermediate) C->D Rearomatization E Aqueous Acidic Quench (Ice/HCl) D->E Stoichiometric Bottleneck F Substituted Propiophenone E->F Product Release

Logical workflow and mechanistic bottlenecks of the Friedel-Crafts acylation of propiophenones.

Section 2: Catalytic Carbonylative Cross-Coupling (The Advanced Approach)

For complex substrates where Friedel-Crafts regioselectivity fails or harsh Lewis acids degrade functional groups, Palladium-catalyzed carbonylative Suzuki-Miyaura cross-coupling offers a highly precise alternative. This method pre-defines the substitution pattern using an aryl halide and couples it with an organoboron reagent and carbon monoxide (CO)[4].

Troubleshooting & FAQs

Q1: I want to perform a carbonylative coupling, but my facility lacks high-pressure CO gas infrastructure. What are my options? Causality & Solution: Direct use of CO gas requires specialized autoclaves and poses severe toxicity risks. You can bypass this by using in situ CO surrogates, such as Iron(0) pentacarbonyl [Fe(CO)₅] or Mo(CO)₆. Actionable Fix: Use a two-chamber system or directly add a liquid CO surrogate like Fe(CO)₅ to the reaction mixture. As the reaction is heated, the surrogate slowly releases CO gas into the solution, maintaining a steady, low-concentration supply that drives the catalytic cycle without requiring high-pressure equipment[4].

Q2: My reaction mixture turns black shortly after heating, and the yield is negligible. What is happening to the catalyst? Causality & Solution: The precipitation of "Pd black" indicates the deactivation and aggregation of the Palladium(0) catalyst. CO is a strong π-acceptor ligand; if the CO concentration is too high relative to your phosphine ligands, it can displace them, leaving the Pd center coordinatively unsaturated and prone to aggregation. Actionable Fix: Switch to a bidentate phosphine ligand with a large bite angle (e.g., Xantphos or dppf) which resists displacement by CO. Alternatively, lower the CO pressure or reduce the release rate of your CO surrogate.

Experimental Protocol: Pd-Catalyzed Carbonylative Suzuki-Miyaura Cross-Coupling

Self-Validating Workflow using a CO Surrogate

  • Reagent Loading: In a thick-walled glass tube inside a glovebox, combine the aryl iodide (1.0 eq), ethylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), Xantphos ligand (5 mol%), and K₂CO₃ (2.0 eq).

  • Solvent & Surrogate Addition: Add dry 1,4-dioxane. Outside the glovebox (in a well-ventilated fume hood), inject the CO surrogate (e.g., Fe(CO)₅, 0.5 eq) via a microsyringe[4].

  • Heating & Catalysis: Seal the tube and heat to 80 °C for 12 hours. Validation Check: The solution should remain a clear yellow/orange homogeneous mixture. The appearance of a black precipitate (Pd black) indicates premature catalyst death.

  • Workup: Cool to room temperature, vent carefully in the fume hood to release residual CO, and filter through a pad of Celite to remove palladium and iron residues.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the target substituted propiophenone.

Catalytic Cycle Diagram

CC_Cycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA Ar-X Addition CO_Ins CO Insertion (Migratory) OA->CO_Ins CO (from Surrogate) TM Transmetalation (Ethylboronic Acid) CO_Ins->TM Base / Boronic Acid RE Reductive Elimination TM->RE Intermediate Complex RE->Pd0 Regenerates Catalyst Prod Substituted Propiophenone RE->Prod Yields Product

The palladium-catalyzed carbonylative cross-coupling cycle for propiophenone synthesis.

Section 3: Comparative Data Presentation

To assist in route scouting, the following table summarizes the quantitative metrics and operational parameters of the two primary methodologies discussed[5].

Metric / ParameterFriedel-Crafts AcylationCarbonylative Cross-Coupling
Typical Overall Yield 80–90%[5]75–95%[4]
Catalyst / Reagent AlCl₃ (Stoichiometric, >1.0 eq)Pd(OAc)₂ / Ligand (Catalytic, ~5 mol%)
Regioselectivity Substrate-dependent (favors para)Absolute (defined by aryl halide position)
Functional Group Tolerance Poor (degrades with -OH, -NH₂, -CN)Excellent (tolerates esters, ethers, amines)
Reaction Time 2–6 hours12–24 hours
Green Chemistry Profile Poor (chlorinated solvents, high waste)Moderate to Good (catalytic, atom-economical)

Section 4: References

  • White Rose Research Online. "Pd-Catalysed carbonylative Suzuki-Miyaura cross-couplings using Fe(CO)5 under mild conditions." RSC Advances. Available at:[Link]

  • CK-12 Foundation. "Preparation of Ketones." CK-12 Chemistry Concepts. Available at:[Link]

  • Orgosolver. "Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃)." Interactive Toolbox. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Aromatic Ketone Isomers

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic ketone isomers. This guide is designed for researchers, analytical scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic ketone isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the unique challenges posed by these structurally similar compounds. The separation of isomers—molecules with the same chemical formula but different arrangements of atoms—is a critical task in pharmaceutical analysis, impurity profiling, and quality control, demanding a nuanced and systematic approach to method development and troubleshooting.

This resource moves beyond generic advice to provide in-depth, mechanistically-grounded solutions to common problems. We will explore the "why" behind experimental choices, empowering you to make informed decisions and build robust, reliable HPLC methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a foundational understanding of the challenges and strategies involved.

Q1: What makes the separation of aromatic ketone isomers so challenging?

Aromatic ketone isomers often share nearly identical physicochemical properties, such as polarity, molecular weight, and pKa. This similarity results in very similar interactions with both the stationary and mobile phases in HPLC, leading to poor resolution or complete co-elution.[1][2] The primary challenge lies in exploiting the subtle differences in their three-dimensional structure or electronic distribution to achieve separation. For example, positional isomers (e.g., ortho, meta, para) may only differ in the location of a functional group on an aromatic ring, requiring highly selective stationary phases to resolve.[2][3]

Q2: What are the primary HPLC modes used for separating these isomers?

The choice of HPLC mode is fundamental and depends on the nature of the isomers.

  • Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). It is highly effective for separating isomers with differences in hydrophobicity.[4]

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane). It can be particularly effective for positional isomers where differences in polar interactions can be exploited.[5]

  • Chiral Chromatography: This is essential for separating enantiomers (non-superimposable mirror images). It requires a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing for differential retention.[6][7][8]

Q3: How do I select the right HPLC column to start with?

Column selection is the most critical factor in achieving isomer separation. A standard C18 column is a good starting point, but for isomers, more selective phases are often necessary.

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsGeneral purpose; good for isomers with differences in hydrophobicity.
Phenyl (e.g., Phenyl-Hexyl) π-π interactions, hydrophobic interactionsPositional isomers of aromatic compounds. The electron-rich phenyl ring on the stationary phase interacts with the aromatic rings of the analytes.[3]
Pentafluorophenyl (PFP) Dipole-dipole, π-π, hydrophobic, and ion-exchange interactionsHalogenated compounds, positional isomers, and compounds with polar functional groups. Offers orthogonal selectivity to C18.[1][3]
Polar-Embedded (e.g., Amide) Hydrogen bonding, hydrophobic interactionsIsomers with polar groups (e.g., -OH, -NH2) that can engage in hydrogen bonding. Can provide unique selectivity for cis/trans isomers.[5]
Chiral Stationary Phases (CSPs) Enantioselective interactions (e.g., inclusion, hydrogen bonding, dipole-dipole)Enantiomers (optical isomers).[6]

When starting, consider the structural differences between your isomers. If they are positional isomers on a benzene ring, a Phenyl or PFP column is a more logical first choice than a standard C18.[3]

Q4: What is the role of temperature in separating isomers?

Temperature is a powerful but often underutilized parameter for optimizing isomer separations.[9][10] It influences chromatography in several ways:

  • Mobile Phase Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which reduces system backpressure and can allow for faster flow rates.[10][11]

  • Analyte Retention: Generally, increasing the temperature reduces retention times as analyte solubility in the mobile phase increases and interaction kinetics with the stationary phase change.[11]

  • Selectivity (α): Most importantly for isomers, temperature can alter selectivity. Changing the temperature affects the thermodynamics of analyte-stationary phase interactions. For some closely related isomers, a lower temperature may enhance resolution by magnifying small differences in interaction energies.[9][12] Conversely, for other pairs, a higher temperature might be required to achieve a separation. Therefore, temperature should be systematically screened during method development.[11]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental problems.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

This is the most frequent challenge. When peaks are not separated (Resolution, Rₛ < 1.5), a logical, multi-step approach is required.

Causality Analysis: Poor resolution stems from insufficient differences in the partitioning of isomers between the stationary and mobile phases. This can be due to a suboptimal mobile phase composition, an inappropriate stationary phase, or non-ideal temperature.

  • Optimize the Mobile Phase Strength (%B):

    • Action: Perform a gradient run from high to low organic content (e.g., 95% to 5% acetonitrile in water) to determine the approximate elution composition.

    • Rationale: This initial screen helps identify if the separation is even feasible and at what solvent strength the isomers elute. Based on this, you can design a shallow gradient or an isocratic hold around that composition.[13][14]

    • Protocol: For a reversed-phase system, start with a broad gradient of 5-95% Acetonitrile (ACN) in water over 20 minutes. Observe the elution time of the isomer cluster. Then, run a much shallower gradient around that time. For example, if the isomers elute at 10 minutes (corresponding to ~50% ACN), try a new gradient of 40-60% ACN over 20 minutes.

  • Change the Organic Modifier:

    • Action: If ACN does not provide separation, switch to Methanol (MeOH) or Tetrahydrofuran (THF).[4][15]

    • Rationale: Different organic solvents alter the selectivity of the separation.[13] ACN is a good hydrogen-bond acceptor, while MeOH is both a donor and acceptor. This difference in interaction can change the elution order and improve the resolution of isomers capable of hydrogen bonding.

  • Adjust Mobile Phase pH:

    • Action: If your aromatic ketones have ionizable functional groups (e.g., acidic or basic moieties), adjust the mobile phase pH.

    • Rationale: The ionization state of an analyte dramatically affects its polarity and retention. Buffering the mobile phase to a pH at least 1.5 to 2 units away from the analyte's pKa ensures a single, stable ionic form, leading to sharp, reproducible peaks.[16][17] Operating near the pKa can cause peak broadening or splitting.[17]

    • Best Practice: Use a buffer with a pKa close to the desired mobile phase pH for maximum buffer capacity.[16] For example, a phosphate buffer is effective in the pH 2-3.5 range.[15]

  • Re-evaluate Your Column Choice:

    • Action: If mobile phase optimization fails, the stationary phase is likely not selective enough. Select a column with a different retention mechanism based on the table in the FAQ section.

    • Rationale: You cannot create selectivity where none exists. If hydrophobic interactions (C18) are not sufficient, you must introduce a new mechanism. For aromatic positional isomers, moving to a Phenyl or PFP column introduces π-π interactions, which are highly sensitive to the spatial arrangement of substituents on the aromatic ring.[1][3]

  • Systematically Vary the Temperature:

    • Action: Analyze the sample at different column temperatures (e.g., 25°C, 40°C, 60°C).

    • Rationale: As discussed, temperature directly impacts selectivity.[11] Some isomer pairs are better resolved at lower temperatures, while others require higher temperatures.[12] A thermostatted column compartment is essential for this, as even small fluctuations can shift retention times and affect resolution.[10][18]

Below is a logical workflow to follow when tackling poor resolution of isomers.

G start Start: Poor Resolution (Rs < 1.5) opt_strength 1. Optimize Mobile Phase Strength (Shallow Gradient / Isocratic) start->opt_strength check_res1 Resolution Improved? opt_strength->check_res1 change_solvent 2. Change Organic Solvent (e.g., ACN to MeOH) check_res1->change_solvent No success Success: Resolution Achieved (Rs >= 1.5) check_res1->success Yes check_res2 Resolution Improved? change_solvent->check_res2 adjust_ph 3. Adjust Mobile Phase pH (If analyte is ionizable) check_res2->adjust_ph No check_res2->success Yes check_res3 Resolution Improved? adjust_ph->check_res3 change_column 4. Change Stationary Phase (e.g., C18 to Phenyl/PFP) check_res3->change_column No check_res3->success Yes check_res4 Resolution Improved? change_column->check_res4 check_res4->opt_strength Yes, restart optimization adjust_temp 5. Vary Column Temperature (e.g., 25°C, 40°C, 60°C) check_res4->adjust_temp No check_res5 Resolution Improved? adjust_temp->check_res5 check_res5->success Yes fail Further Method Development (Consider HILIC, NP, or Chiral mode) check_res5->fail No

Caption: Troubleshooting workflow for poor isomer resolution.

Problem 2: Peak Tailing

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue that compromises peak integration, reduces resolution, and affects quantification accuracy.[19]

Causality Analysis: The primary cause of peak tailing, especially for basic or polar compounds on silica-based columns, is secondary interactions with residual silanol groups on the stationary phase surface.[17][19] Other causes include column overload, extra-column volume, and using an incorrect mobile phase pH.[20][21]

At mid-range pH (typically > 3), acidic silanol groups (Si-OH) on the silica surface become deprotonated and negatively charged (Si-O⁻). If the aromatic ketone has a basic functional group (like an amine), it can become protonated and positively charged. The strong ionic interaction between the positive analyte and the negative silanol site acts as a secondary, high-energy retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[19]

G cluster_0 Ideal Reversed-Phase Retention cluster_1 Secondary Interaction Causing Tailing A Ketone Isomer B C18 Chain A->B Hydrophobic Interaction C Silica Surface B->C D Basic Ketone Isomer (Analyte+) E Ionized Silanol (Si-O⁻) D->E Strong Ionic Interaction F Silica Surface E->F

Caption: Ideal vs. secondary interactions causing peak tailing.

  • Operate at Low pH:

    • Action: Adjust the mobile phase pH to ≤ 3 using an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[21]

    • Rationale: At low pH, the ionization of silanol groups is suppressed (they remain as Si-OH). This eliminates the strong ionic secondary interaction, leading to more symmetrical peaks.[19] Note that standard silica columns should not be used below pH 2, but many modern columns are designed for low-pH operation.[19]

  • Use a Modern, High-Purity, End-Capped Column:

    • Action: Switch to a column made with high-purity Type B silica that has been thoroughly end-capped.

    • Rationale: End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert.[17] Modern columns have far fewer active silanols than older columns, significantly reducing tailing for basic compounds.[21]

  • Reduce Sample Mass and Volume (Check for Overload):

    • Action: Dilute your sample by a factor of 10 and re-inject. Also, try injecting a smaller volume.

    • Rationale: Injecting too much sample mass (mass overload) or too large a volume in a solvent stronger than the mobile phase (volume overload) can lead to peak distortion, including tailing and fronting.[20] If the peak shape improves upon dilution, overload was the issue.

  • Minimize Extra-Column Volume:

    • Action: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or ~125 µm) between the injector, column, and detector. Cut tubing cleanly and ensure fittings are properly seated.

    • Rationale: Excessive volume in the flow path outside of the column (extra-column volume) causes band broadening, which often manifests as tailing, especially for early-eluting peaks.[17][18]

Problem 3: Irreproducible Retention Times

Shifting retention times make peak identification unreliable and are unacceptable in regulated environments.

Causality Analysis: The most common causes are inconsistent temperature, changes in mobile phase composition, insufficient column equilibration, or HPLC system issues like leaks or pump malfunctions.[18][22]

Potential CauseSolutionRationale
Temperature Fluctuations Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C or higher).As a rule of thumb, a 1°C change in temperature can alter retention times by 1-2%.[18] Ambient lab temperature is often not stable enough for precise work.[10]
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using an online mixer (quaternary or binary pump), ensure solvents are properly degassed. Manually pre-mix solvents for isocratic methods if pump proportioning is suspect.[18]The solvent ratio is a primary driver of retention. Evaporation of the more volatile organic component or errors in pump mixing will cause drift.[23]
Insufficient Column Equilibration Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. Re-equilibrate for the same duration between gradient runs.The stationary phase needs time to fully equilibrate with the mobile phase. Insufficient equilibration is a major source of retention time drift at the start of a sequence.
HPLC System Leaks Check for leaks around fittings, pump seals, and the injector. A stable system backpressure is a good indicator of a leak-free system.A leak will cause a drop in flow rate, leading to longer retention times and pressure fluctuations.[23]
Column Degradation If retention times consistently decrease over many injections, especially with aggressive mobile phases (high or low pH), the stationary phase may be degrading.Loss of the bonded phase reduces the column's retentivity. This is an irreversible problem requiring column replacement.

References

  • Understanding the effect of temperature in reversed-phase HPLC - Vaia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Why Temperature Is Important in Liquid Chromatography - Ibis Scientific, LLC. (2025, March 6). Retrieved March 20, 2026, from [Link]

  • Challenges in HPLC Method Development for Impurity Identification - SynThink. (2023, June 13). Retrieved March 20, 2026, from [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024, August 8). Retrieved March 20, 2026, from [Link]

  • (PDF) Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • How to Use Preparative HPLC -Part 3 About column temperature control in preparative - GL Sciences. (n.d.). Retrieved March 20, 2026, from [Link]

  • How Column Temperature Affects HPLC Resolution - Chrom Tech. (n.d.). Retrieved March 20, 2026, from [Link]

  • Chromatograms depicting bioconversion of pro chiral ketones. HPLC... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • [22]Troubleshooting HPLC- Tailing Peaks - Restek Resource Hub. (2014, March 11). Retrieved March 20, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved March 20, 2026, from [Link]

  • Influence of Stationary Phase Properties on the Retention of Ketones and Alcohols in RP-HPLC Mode: A New Test for the Stationary Phase Characterization | Request PDF - ResearchGate. (2026, February 12). Retrieved March 20, 2026, from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025, January 8). Retrieved March 20, 2026, from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Retrieved March 20, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved March 20, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved March 20, 2026, from [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Retrieved March 20, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved March 20, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved March 20, 2026, from [Link]

  • 4 Common Mistakes to Avoid in HPLC - Chromatography Today. (n.d.). Retrieved March 20, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved March 20, 2026, from [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho. (2025, February 2). Retrieved March 20, 2026, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21). Retrieved March 20, 2026, from [Link]

  • Choosing Your LC Stationary Phase - Restek Resource Hub. (2019, June 17). Retrieved March 20, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved March 20, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19). Retrieved March 20, 2026, from [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (2020, August 18). Retrieved March 20, 2026, from [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Retrieved March 20, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). Retrieved March 20, 2026, from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18). Retrieved March 20, 2026, from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Retrieved March 20, 2026, from [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. (n.d.). Retrieved March 20, 2026, from [Link]

  • separation of positional isomers - Chromatography Forum. (2017, December 13). Retrieved March 20, 2026, from [Link]

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Optimization

Minimizing byproducts in Grignard reactions with nitriles

Welcome to the Technical Support Center for organometallic synthesis. The addition of Grignard reagents to nitriles is a fundamental pathway for synthesizing unsymmetrical ketones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic synthesis. The addition of Grignard reagents to nitriles is a fundamental pathway for synthesizing unsymmetrical ketones. However, the reaction is notoriously prone to side reactions due to the dual nature of Grignard reagents as both strong nucleophiles and strong bases.

This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, optimized protocols, and self-validating workflows to maximize ketone yields and suppress unwanted byproducts.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I recovering unreacted nitrile and seeing self-condensation (dimerization) products?

A1: This is a classic symptom of the Grignard reagent acting as a base rather than a nucleophile. Nitriles possessing α -protons have a pKa of approximately 25. Standard Grignard reagents are highly basic (pKa ~50) and can easily deprotonate the nitrile before nucleophilic addition occurs. The resulting nitrile anion can then attack unreacted starting material, leading to dimerization or polymerization[1].

Corrective Action: Shift the reaction equilibrium toward nucleophilic addition by using a transmetalation strategy. Adding catalytic Zinc Chloride (ZnCl₂) generates a highly reactive zinc(II)ate species in situ. This intermediate is significantly more nucleophilic and less basic than the parent Grignard, drastically improving ketone yields and suppressing α -deprotonation (2)[2].

Q2: My reaction with a bulky Grignard (e.g., isopropylmagnesium bromide) yielded an aldehyde instead of a ketone. What happened?

A2: You are observing a reduction byproduct. Sterically hindered Grignard reagents that possess β -hydrogens can undergo a cyclic, six-membered transition state. Instead of the alkyl group attacking the electrophilic nitrile carbon, a hydride is transferred from the β -carbon of the Grignard reagent to the nitrile[3]. Upon acidic workup, this reduced metalloimine intermediate hydrolyzes into an aldehyde rather than the target ketone.

Corrective Action: If a bulky alkyl group is strictly required, switch to the corresponding organolithium reagent, which is less prone to β -hydride transfer, or utilize a Copper(I) catalyst to force the desired 1,2-addition (4)[4].

Q3: I am trying to perform a halogen-metal exchange on a molecule that also contains a nitrile group, but the Grignard is attacking the nitrile. How can I prevent this?

A3: Standard Grignard reagents will readily attack cyano groups. To achieve chemoselective halogen-metal exchange without disturbing the sensitive nitrile, you must utilize a "Turbo-Grignard" reagent (e.g., i -PrMgCl·LiCl). The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing the kinetic rate of the halogen-metal exchange so that it entirely outcompetes nucleophilic addition to the nitrile (5)[5].

Q4: I am seeing tertiary carbinamines in my product mixture. How do I stop over-addition?

A4: While the intermediate metalloimine salt is generally stable and resists further nucleophilic attack due to its negative charge, forcing conditions (excess Grignard reagent, high heat, or prolonged reaction times) can drive a second addition. This yields tertiary carbinamines after workup[4].

Corrective Action: Strictly control your stoichiometry to 1.05 equivalents of Grignard reagent. Maintain temperatures between 0 °C and room temperature, and quench the reaction promptly once in-process monitoring indicates the consumption of the starting nitrile.

Part 2: Byproduct Diagnostic Data

The following table summarizes the quantitative and qualitative relationships between reaction conditions, mechanistic failures, and corrective actions.

Observed ByproductMechanistic CauseCorrective ActionRecommended Reagent / Catalyst
Unreacted Nitrile / Dimer α -Deprotonation (Acid-Base reaction outcompetes addition)Use transmetalation to increase nucleophilicityCatalytic ZnCl₂ (10 mol%)
Aldehyde β -Hydride Transfer (Reduction via 6-membered transition state)Avoid bulky Grignards with β -hydrogensOrganolithium or Cu(I) salts
Tertiary Carbinamine Double Addition to the intermediate imine saltStrict stoichiometry; lower reaction temperature1.05 eq RMgX at 0 °C

Part 3: Standard Operating Procedure (SOP)

Workflow: ZnCl₂-Catalyzed Grignard Addition to Nitriles Objective: Maximize target ketone yield while suppressing α -deprotonation and dimerization.

Step 1: Preparation of the Catalytic System In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve the starting nitrile (1.0 equiv) in anhydrous THF (0.2 M concentration). Add anhydrous ZnCl₂ (10 mol%) and stir at room temperature for 10 minutes to ensure full dissolution. Causality: ZnCl₂ acts as a transmetalation agent, preparing the system to form reactive zinc(II)ates upon addition of the Grignard reagent.

Step 2: Controlled Addition Cool the reaction mixture to 0 °C using an ice bath. Begin dropwise addition of the Grignard reagent (1.1 equiv) via a syringe pump over 30 minutes. Causality: Slow addition maintains a low localized concentration of the strong base, preventing the base-catalyzed dimerization of the nitrile.

Step 3: In-Process Monitoring (Self-Validating Step) Stir the reaction for 2–4 hours, allowing it to slowly warm to room temperature. To validate progress without ruining the bulk batch, withdraw a 0.1 mL aliquot via syringe, quench it in 1 mL of saturated aqueous NH₄Cl, extract with 1 mL of ethyl acetate, and analyze the organic layer via TLC or GC-MS. The complete disappearance of the starting nitrile peak confirms the successful formation of the metalloimine intermediate.

Step 4: Hydrolysis Once complete consumption of the nitrile is verified, cool the flask back to 0 °C. Quench the reaction by slowly adding 1M HCl (aqueous). Causality: A full equivalent of acid is strictly necessary here. The intermediate imine must be fully protonated to form an iminium ion, which is then susceptible to 1,2-nucleophilic attack by water. Subsequent proton transfer allows for the elimination of ammonia (NH₃), yielding the target ketone (1)[1].

Step 5: Workup and Isolation Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the crude ketone.

Part 4: Reaction Pathway Visualization

G Nitrile Nitrile (R-CN) + Grignard (R'MgX) Metalloimine Metalloimine Salt (Desired Intermediate) Nitrile->Metalloimine Nucleophilic Addition AlphaDeprot α-Deprotonation (Base Activity) Nitrile->AlphaDeprot Acidic α-Protons Reduction β-Hydride Transfer (Reduction) Nitrile->Reduction Bulky RMgX Ketone Target Ketone (via Hydrolysis) Metalloimine->Ketone H3O+ / H2O DoubleAdd Double Addition (Over-reaction) Metalloimine->DoubleAdd Excess RMgX Dimer Dimerization / Self-Condensation AlphaDeprot->Dimer Attack on Nitrile Aldehyde Aldehyde (via Hydrolysis) Reduction->Aldehyde H3O+ / H2O Amine Tertiary Carbinamine DoubleAdd->Amine H3O+ / H2O

Reaction pathways of Grignard additions to nitriles, highlighting main products and side reactions.

References

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDYvQ8XEvN9P1NJeZLnDnCiE7w9Y4gv8dngSE5NVtG1I71IUu45tfr1CqITijZY_EPZkOhulDipx1peLf2jiIB1E5oWaN9makVXIGqu6Htuxld70y21MUj-IDv_rUJE5rnpLFJwNlOPMNJo01fpqH4mnibCue2O7QU27wz9qCyE8LarRYznwnBkENh-d8FQ3LL_KB3VAHmNKF6zBMG-vqBZUfmuooUC_ymXhteJAw2xvLUoEAj-VxJ6AGJIfU=]
  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. NIH / RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBZ6HPM9SPYd-bT6ORolEjyKL6wlAGJZwuD8gDVQZJP7YtE2bpvIhU_CLFejGe9TPgPoeAc-N157eXqd6XHL6UU9HKQ71CUrY-yCzIlEjkTpZRoh7L1qpWtELrM4H8F7mIDKmMlfST1WGOvhI7]
  • Grignard Reaction. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEswYUZnGXVGt-N_LIaD8ADSDgligbqATE03EFA2MbUro9UfUDpU54waXk4I7dMYDeJJGbeFZSgqpIBCmQcsE7HkoHoY-TuJQt0mJqMeIk3AB4czfA38ZRo1AwC89G4-nBinI38AxT-1b0SEInhHz3iAlqMZ3PRkCICjlmc-PGWrRFd]
  • Unsaturated Nitriles: Conjugate Additions of Carbon Nucleophiles to a Recalcitrant Class of Acceptors. ACS Publications.[https://vertexaisearch.cloud.google.
  • Grignard reaction. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHri8FQRRe9se0frT4Pf85APJ-m_J_-tggvHNz5w71Ov7p6wSslzqxdWJcmBcAcrlmy7Ro_HZhg1wxfYJc0RMLHxuKEW3Ycr5E_HgZMY8_28zaFFw0EH5gYJtRRKaFpjxyL7RUchhvq2p2H]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of 2-Methyl-1,3-diphenylpropan-1-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-methyl-1,3-diphenylpropan-1-one and its analogs. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-methyl-1,3-diphenylpropan-1-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for this important synthetic transformation. The primary route to this class of molecules is the conjugate addition of a methyl nucleophile to an α,β-unsaturated ketone, a reaction where catalyst choice is paramount for success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2-methyl-1,3-diphenylpropan-1-one?

The most prevalent and reliable method is the copper-catalyzed 1,4-conjugate addition (also known as the Michael addition) of a methyl-organometallic reagent to a suitable α,β-unsaturated ketone precursor, such as 1,3-diphenylprop-2-en-1-one (chalcone) or its derivatives.[1][2] Grignard reagents, like methylmagnesium bromide (MeMgBr), are often used as the methyl source due to their commercial availability and high reactivity.[3]

Q2: Why is a catalyst required for the reaction between a Grignard reagent and an α,β-unsaturated ketone?

Grignard reagents are considered "hard" nucleophiles and, in the absence of a catalyst, will preferentially attack the "hard" electrophilic carbonyl carbon.[4] This leads to a 1,2-addition reaction, yielding an undesired tertiary alcohol.[5] A copper(I) catalyst is used to mediate the reaction. It undergoes transmetalation with the Grignard reagent to form a softer organocuprate species.[1] This organocuprate then selectively attacks the "softer" β-carbon of the unsaturated system, ensuring the desired 1,4-addition pathway is favored.[1][5]

Q3: What are the best catalysts for this transformation?

Copper(I) salts are the catalysts of choice.[6] Commonly used and effective catalyst precursors include:

  • Copper(I) chloride (CuCl)

  • Copper(I) bromide (CuBr) or its dimethyl sulfide complex (CuBr·SMe₂)

  • Copper(I) iodide (CuI)

  • Copper(I) cyanide (CuCN)

These are typically used in catalytic amounts (e.g., 1-10 mol%). The discovery by Kharasch in 1941 that copper salts could direct Grignard reagents to perform 1,4-addition was a foundational development in this field.[1]

Q4: Can this synthesis be performed asymmetrically to yield a single enantiomer?

Yes, the development of catalytic asymmetric versions of this reaction is a significant area of research.[7][8] High enantioselectivity can be achieved by combining a copper(I) salt with a chiral ligand. Chiral ferrocenyl-based diphosphines, such as JosiPhos and TaniaPhos derivatives, have proven to be exceptionally effective, yielding enantiomeric excesses (ee) of up to 96% in the conjugate addition of Grignard reagents to cyclic enones.[2][3]

Q5: What is the general mechanism for the copper-catalyzed conjugate addition?

The mechanism is believed to proceed through a catalytic cycle involving organocopper intermediates. The key steps are:

  • Transmetalation: The Grignard reagent (RMgX) reacts with the copper(I) halide (CuX) to form an organocopper species.

  • π-Complex Formation: The α,β-unsaturated ketone coordinates to the copper center.

  • Nucleophilic Addition: The organic group from the copper reagent adds to the β-carbon of the ketone, forming a copper(III) enolate intermediate.

  • Reductive Elimination: This is often the rate-limiting step. The C-C bond is fully formed, and the copper(I) catalyst is regenerated, completing the cycle.[1][9]

Visualizing the Reaction Pathways
Competing Reaction Pathways

The choice between the uncatalyzed and catalyzed reaction is a critical divergence in the synthetic route. The catalyst's role is to steer the reaction away from the thermodynamic sink of the 1,2-addition product towards the desired 1,4-adduct.

G cluster_start Reactants cluster_products Potential Products Chalcone 1,3-Diphenylprop-2-en-1-one Grignard + MeMgBr Product_1_2 1,2-Addition Product (Undesired Alcohol) Grignard->Product_1_2 Uncatalyzed (Direct Addition) Product_1_4 1,4-Addition Product (Desired Ketone) Grignard->Product_1_4 Cu(I) Catalyzed (Conjugate Addition)

Caption: 1,2- (direct) vs. 1,4- (conjugate) addition pathways.

Simplified Catalytic Cycle

The copper catalyst is not consumed but regenerated, allowing a small amount to turn over many molecules of starting material.

G CuX Cu(I)X RCu R-Cu CuX->RCu + RMgX (Transmetalation) PiComplex π-Complex RCu->PiComplex + Enone CuIII Cu(III) Intermediate PiComplex->CuIII 1,4-Addition CuIII->CuX Reductive Elimination (+ Product) G Start Reaction Outcome Unsatisfactory CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No CheckGrignard Titrate Grignard Reagent. Is it active? CheckYield->CheckGrignard Yes AnalyzeByproducts Analyze Byproducts (NMR, GC-MS) CheckPurity->AnalyzeByproducts CheckConditions Optimize Temperature & Reaction Time CheckGrignard->CheckConditions Yes Success Problem Solved CheckGrignard->Success No (Prepare Fresh) CheckConditions->Success Is_1_2_Adduct 1,2-Adduct is Major Byproduct? AnalyzeByproducts->Is_1_2_Adduct IsOther Other Byproducts? Is_1_2_Adduct->IsOther No IncreaseCatalyst Increase Cu(I) Catalyst Loading. Consider Reverse Addition. Is_1_2_Adduct->IncreaseCatalyst Yes PurifySM Purify Starting Materials & Solvents. IsOther->PurifySM IncreaseCatalyst->Success PurifySM->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of 2-methyl-1,3-diphenylpropan-1-one from 1,3-diphenylprop-2-en-1-one (chalcone).

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone) (1.0 equiv)

  • Copper(I) Bromide - Dimethyl Sulfide Complex (CuBr·SMe₂) (0.05 equiv)

  • Methylmagnesium Bromide (MeMgBr) (3.0 M in Et₂O) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried) and inert atmosphere setup (Argon/Nitrogen)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add 1,3-diphenylprop-2-en-1-one (1.0 equiv) and CuBr·SMe₂ (0.05 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the solids (concentration typically 0.1-0.2 M).

  • Cooling: Cool the reaction mixture to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Grignard Addition: Add methylmagnesium bromide solution (1.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction: Stir the mixture at -20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and wash with saturated aqueous NH₄Cl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-methyl-1,3-diphenylpropan-1-one.

References
  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. (2023). MDPI. Available from: [Link]

  • Felluga, F., Grogna, R., & Feresin, E. (2006). On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Reactions of organocopper reagents. Available from: [Link]

  • Google Patents. CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.
  • López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Jerphagnon, T., Pizzuti, M. G., Minnaard, A. J., & Feringa, B. L. (2009). Recent advances in enantioselective copper-catalyzed 1,4-addition. Chemical Society Reviews. Available from: [Link]

  • ResearchGate. Copper-Catalyzed Conjugate Addition of Grignard Reagents to Thiochromones. Available from: [Link]

  • Kharma, A., & Guiry, P. J. (2021). Diamine Ligands in Copper-Catalyzed Reactions. Accounts of Chemical Research. Available from: [Link]

  • PNAS. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Available from: [Link]

  • Pescatori, M., & Petruzziello, D. (2020). Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wang, M., & Zhang, J. (2014). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. Molecules. Available from: [Link]

  • University of Windsor. Asymmetric Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023). Available from: [Link]

  • Hatakeyama, T., et al. (2016). Regioselective 1,4- and 1,6-Conjugate Additions of Grignard Reagent-Derived Organozinc(II)ates to Polyconjugated Esters. Organic Letters. Available from: [Link]

  • ResearchGate. Scheme 2 Mechanism for the synthesis of dypnone via self condensation of ACP. Available from: [Link]

  • Kanai, M., & Shibasaki, M. (2015). Catalytic Asymmetric Direct-Type 1,4-Addition Reactions of Simple Amides. Journal of the American Chemical Society. Available from: [Link]

  • Yuan, N., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available from: [Link]

  • Pérez-Torrente, J. J., & Oro, L. A. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts. Available from: [Link]

  • Making Molecules. Conjugate Addition (1,4- or Michael Addition). (2023). Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015). Available from: [Link]

  • ResearchGate. Michael addition of Grignard reagents to tetraethyl ethenylidenebisphosphonate. Available from: [Link]

  • van Santen, R. A., & Madon, R. J. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis. Available from: [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. (2020). Available from: [Link]

  • Maruoka, K., & Ooi, T. (2019). Asymmetric Synthesis of Chiral 1,3-Dimethyl Units Through a Double Michael Reaction of Nitromethane and Crotonaldehyde Catalyzed. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]

  • Royal Society of Chemistry. Catalyst-free chemoselective conjugate addition and reduction of α,β-unsaturated carbonyl compounds via a controllable boration/protodeboronation cascade pathway. Available from: [Link]

  • ResearchGate. Synthesis of 1,3‐diphenylpropan‐1‐ol in (a) previous works and (b) this... Available from: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. (2021). Available from: [Link]

  • Google Patents. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Dieter, R. K., & Yu, H. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β–γ,δ-Dienones and α,β–γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. Available from: [Link]

  • Wang, Y., et al. (2016). Diastereoselective Synthesis of Morphan Derivatives by Michael and Hetero-Michael Addition of 1,1-Enediamines to Quinone Monoketals. Molecules. Available from: [Link]

  • University of York. Asymmetric Synthesis. Available from: [Link]

  • PubChem. 2-Methyl-1,3-diphenylpropan-1-one. Available from: [Link]

  • Wang, Y., et al. (2017). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Molecules. Available from: [Link]

  • MDPI. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: 2,3'-Dimethylpropiophenone vs. 2,4'-Dimethylpropiophenone

Executive Summary In drug development and fine chemical synthesis, distinguishing between regioisomers is a critical quality control step. 2,3'-dimethylpropiophenone (3'-methylisobutyrophenone) and 2,4'-dimethylpropiophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and fine chemical synthesis, distinguishing between regioisomers is a critical quality control step. 2,3'-dimethylpropiophenone (3'-methylisobutyrophenone) and 2,4'-dimethylpropiophenone (4'-methylisobutyrophenone) are structural isomers that share an identical molecular weight (162.23 g/mol ) and an isobutyryl backbone. They are commonly encountered as intermediates or byproducts in Friedel-Crafts acylations . Because their physical properties are nearly identical, chromatographic separation can be challenging. As a Senior Application Scientist, I rely on a multi-modal spectroscopic approach to unambiguously assign their regiochemistry. This guide objectively compares their spectroscopic signatures and provides self-validating experimental protocols for their differentiation.

Mechanistic & Structural Overview

Both compounds consist of a methyl-substituted benzene ring attached to an isobutyryl group (2-methylpropan-1-one). The sole difference lies in the position of the aromatic methyl group:

  • 2,4'-Dimethylpropiophenone: The methyl group is para (position 4) to the isobutyryl group. This creates a C2​ axis of symmetry across the 1,4-positions of the benzene ring.

  • 2,3'-Dimethylpropiophenone: The methyl group is meta (position 3) to the isobutyryl group, breaking the symmetry of the aromatic system.

Spectroscopic Signatures & Causality

To build a self-validating analytical profile, we must understand the physical causality behind each spectroscopic response.

  • Nuclear Magnetic Resonance (NMR): NMR is the gold standard for distinguishing these isomers. The para-isomer's symmetry simplifies its 13C NMR spectrum to only 4 aromatic carbon signals, whereas the meta-isomer displays 6 distinct aromatic carbon signals . In 1H NMR, the para-isomer exhibits a classic AA'BB' splitting pattern (appearing as two distinct doublets with J≈8 Hz) due to the chemically equivalent but magnetically non-equivalent ortho and meta protons. The meta-isomer yields a complex, asymmetric multiplet in the aromatic region.

  • Fourier Transform Infrared (FTIR): FTIR provides rapid, orthogonal validation via out-of-plane (OOP) C-H bending vibrations. The para-isomer (two adjacent hydrogens) shows a strong, singular band near 810 cm⁻¹. The meta-isomer (three adjacent hydrogens and one isolated hydrogen) presents a pair of diagnostic bands near 690 cm⁻¹ and 780 cm⁻¹.

  • Mass Spectrometry (EI-MS): Interestingly, EI-MS is the least effective technique for differentiating these isomers. Both compounds yield a molecular ion at m/z 162 . Because the isobutyryl group lacks a gamma-hydrogen, the classic 6-membered transition state required for the McLafferty rearrangement is mechanistically forbidden. Instead, both isomers undergo rapid alpha-cleavage (loss of the isopropyl radical, -43 Da) to form a highly stable toluoyl cation, resulting in an identical base peak at m/z 119.

Experimental Workflows: Self-Validating Protocols

To ensure absolute confidence in structural assignment, follow this self-validating analytical workflow.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the neat liquid analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons and closely mimics the non-polar environment of the neat liquid. TMS provides a reliable internal standard (0.00 ppm) to ensure chemical shifts are perfectly calibrated, which is critical when comparing subtle differences in the aromatic region.

  • Instrument Parameters: Acquire 1H NMR at 400 MHz (16 scans, 10s relaxation delay) and 13C NMR at 100 MHz (256 scans, 2s relaxation delay).

    • Causality: A long relaxation delay (10s) in 1H NMR ensures accurate integration of the aliphatic isopropyl protons versus the aromatic methyl protons, validating the backbone structure before assessing the aromatic splitting.

Protocol 2: ATR-FTIR Analysis
  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum.

  • Measurement: Deposit 2 μL of the neat liquid sample directly onto the crystal. Apply the pressure anvil (if volatile, scan immediately). Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: ATR-FTIR is chosen over transmission (KBr pellet) because it requires no sample preparation, eliminating the risk of moisture absorption that could obscure the critical 900–600 cm⁻¹ fingerprint region used for OOP bending analysis.

Quantitative Data Summary
Analytical Technique2,3'-Dimethylpropiophenone (Meta)2,4'-Dimethylpropiophenone (Para)Diagnostic Value
1H NMR (Aromatic) 7.25 - 7.75 ppm (Complex multiplet, 4H)~7.2 ppm (d, 2H), ~7.8 ppm (d, 2H) (AA'BB' system)High (Splitting pattern)
13C NMR (Aromatic) 6 distinct signals (~126, 128, 129, 133, 136, 138 ppm)4 distinct signals (~128, 129, 133, 143 ppm)High (Symmetry)
FTIR (OOP Bending) ~690 cm⁻¹ and ~780 cm⁻¹~810 cm⁻¹High (Adjacent protons)
EI-MS (Base Peak) m/z 119 ([C₈H₇O]⁺)m/z 119 ([C₈H₇O]⁺)Low (Identical fragmentation)
EI-MS (Molecular Ion) m/z 162 (M⁺)m/z 162 (M⁺)Low (Isomers)
Analytical Workflow Diagram

G Sample Unknown Regioisomer (MW: 162.23 g/mol) MS GC-EI-MS Analysis Identify Backbone Sample->MS IR ATR-FTIR Spectroscopy Probe OOP Bending Sample->IR NMR 1H & 13C NMR Determine Regiochemistry Sample->NMR Para 2,4'-dimethylpropiophenone (Para-substituted) MS->Para m/z 119 Base Peak (No McLafferty) Meta 2,3'-dimethylpropiophenone (Meta-substituted) MS->Meta m/z 119 Base Peak (No McLafferty) IR->Para ~810 cm⁻¹ (2 adjacent H) IR->Meta ~690, 780 cm⁻¹ (3 adjacent & 1 isolated H) NMR->Para 4 Ar-C signals AA'BB' 1H pattern NMR->Meta 6 Ar-C signals Complex 1H multiplet

Analytical workflow for the spectroscopic differentiation of dimethylpropiophenone regioisomers.

References
  • Liu, Y., et al. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)." RSC Advances (2016).[Link]

  • ACS Publications. "A Versatile New Catalyst for the Enantioselective Isomerization of Allylic Alcohols to Aldehydes: Scope and Mechanistic Studies." The Journal of Organic Chemistry (2001).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1040827, 2-Methyl-1-(4-methylphenyl)propan-1-one." PubChem (2025).[Link]

Comparative

Analytical Method Validation for the Quantification of 2-methyl-1-(m-tolyl)propan-1-one: Core-Shell vs. Fully Porous HPLC Technologies

Executive Summary & Chemical Context In pharmaceutical drug development, the rigorous control of isomeric impurities is a regulatory imperative. 2-methyl-1-(m-tolyl)propan-1-one (CAS 57494-03-8), also known as 2,3'-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In pharmaceutical drug development, the rigorous control of isomeric impurities is a regulatory imperative. 2-methyl-1-(m-tolyl)propan-1-one (CAS 57494-03-8), also known as 2,3'-dimethylpropiophenone, is a critical synthetic impurity encountered during the manufacturing of centrally acting muscle relaxants[1]. If this meta-tolyl ketone is present in the starting materials, it inevitably undergoes a Mannich reaction to form Tolperisone Impurity B (3-Tolperisone HCl)[2].

Because the meta-tolyl and para-tolyl isomers possess identical molecular weights (Exact Mass: 162.10 Da) and nearly indistinguishable partition coefficients (XLogP3: 3.0)[1], quantifying the meta-isomer requires exceptional chromatographic resolving power[3]. This guide objectively compares the performance of a next-generation Core-Shell C18 column (AeroCore™ 2.6 µm) against a traditional Fully Porous C18 column (TradPak™ 5 µm), providing a self-validating experimental protocol based on ICH Q2(R2) guidelines[4].

Mechanistic Insight: The Core-Shell Advantage

As a highly hydrophobic, neutral ketone, 2-methyl-1-(m-tolyl)propan-1-one relies entirely on hydrophobic partitioning with the C18 stationary phase. The choice of particle morphology directly dictates the success of the separation:

  • Fully Porous Particles (5 µm): In traditional columns, analyte molecules diffuse deep into the porous silica network. This extended mass transfer path leads to longitudinal diffusion and peak broadening. Consequently, achieving baseline resolution between the m-tolyl and p-tolyl isomers is nearly impossible without resorting to excessively long run times or complex gradient elutions.

  • Core-Shell Particles (2.6 µm): These particles feature a solid, impermeable silica core (1.7 µm) surrounded by a thin porous shell (0.45 µm). This architecture drastically reduces the mass transfer distance (the C -term in the Van Deemter equation) and minimizes eddy diffusion (the A -term). The result is ultra-high efficiency—comparable to sub-2 µm UHPLC columns—at standard HPLC backpressures, enabling crisp baseline separation of positional isomers.

SeparationMechanism cluster_CoreShell AeroCore™ 2.6 µm (Core-Shell) cluster_Porous TradPak™ 5 µm (Fully Porous) Inject Sample Injection: 2-methyl-1-(m-tolyl)propan-1-one CS_Diff Reduced Eddy Diffusion (Shorter Mass Transfer) Inject->CS_Diff FP_Diff High Eddy Diffusion (Deep Pore Penetration) Inject->FP_Diff CS_Res High Resolution (Rs > 2.5) Sharp Peaks CS_Diff->CS_Res Outcome Accurate Quantification of m-tolyl isomer CS_Res->Outcome FP_Res Lower Resolution (Rs < 1.5) Broader Peaks FP_Diff->FP_Res FP_Res->Outcome

Figure 1: Chromatographic separation mechanism: Core-Shell vs. Fully Porous.

Experimental Protocol: ICH Q2(R2) Method Validation

To ensure scientific integrity and regulatory compliance, the analytical procedure must be established as a self-validating system. The following protocol details the validation of the AeroCore™ 2.6 µm column according to the latest ICH Q2(R2) standards[5].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 65:35 (v/v) ratio. Degas ultrasonically for 15 minutes.

  • Causality: Because 2-methyl-1-(m-tolyl)propan-1-one is a neutral molecule, pH buffers are unnecessary. Omitting buffers eliminates pH-dependent retention shifts, reduces background noise, and prolongs column life. Ultrasonic degassing prevents micro-bubble formation in the pump heads, ensuring a stable baseline.

Step 2: Standard Preparation

  • Action: Accurately weigh 10.0 mg of the 2-methyl-1-(m-tolyl)propan-1-one reference standard. Dissolve in 10 mL of the mobile phase to create a 1000 µg/mL stock solution. Serially dilute to create working concentrations ranging from 1 to 100 µg/mL.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min (Optimal linear velocity for 4.6 mm ID columns).

  • Injection Volume: 5 µL (Minimizes extra-column band broadening).

  • Column Temperature: 30°C (Maintains consistent solvent viscosity and reproducible retention times).

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated aromatic ring of the propiophenone derivative).

Step 4: System Suitability Testing (SST)

  • Action: Inject the 50 µg/mL standard six consecutive times before running the validation sequence.

  • Causality: The method is deemed self-validating and ready for sample analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing Factor (Tf) is ≤ 1.5, and Theoretical Plates (N) > 5000. This confirms that the autosampler, pump, and column are performing flawlessly prior to data collection.

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec Specificity (Isomer Resolution > 2.0) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Spec->Acc Sens LOD & LOQ (S/N Ratio 3:1 & 10:1) Lin->Sens Prec Precision (RSD ≤ 2.0%) Acc->Prec Robust Robustness (Flow, Temp, %Org) Prec->Robust Valid Validated Method Ready for QC Sens->Valid Robust->Valid

Figure 2: ICH Q2(R2) method validation workflow for HPLC analytical procedures.

Comparative Performance Data

The following table summarizes the quantitative validation parameters, directly comparing the core-shell and fully porous columns under identical mobile phase and system conditions.

Validation ParameterAeroCore™ C18 (2.6 µm Core-Shell)TradPak™ C18 (5.0 µm Fully Porous)ICH Q2(R2) Acceptance Criteria
Retention Time (tR) 3.45 min5.80 minN/A
Resolution (m- vs p- isomer) 2.8 (Baseline separated)1.3 (Co-elution)Rs > 1.5
Theoretical Plates (N) 14,5006,200N > 2000
Linearity (R²) 0.9999 (1-100 µg/mL)0.9992 (1-100 µg/mL)R² ≥ 0.999
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.20 µg/mL / 0.60 µg/mLS/N > 3 (LOD), > 10 (LOQ)
Accuracy (% Recovery) 99.8% ± 0.4%98.5% ± 1.2%98.0% - 102.0%
Precision (Intra-day % RSD) 0.6%1.8%≤ 2.0%
Data Interpretation

The empirical data explicitly demonstrates that the AeroCore™ 2.6 µm column provides a vastly superior analytical solution. By mitigating eddy diffusion and shortening the mass transfer path, the core-shell technology achieves baseline resolution of the critical meta- and para- isomers (Rs = 2.8) in nearly half the run time compared to the traditional 5 µm fully porous column. The fully porous column fails the specificity requirement (Rs = 1.3), rendering it unsuitable for the precise quantification of 2-methyl-1-(m-tolyl)propan-1-one in the presence of its active pharmaceutical precursor.

References

  • [1] LookChem. "1-Propanone, 2-methyl-1-(3-methylphenyl)- Chemical Properties and Synonyms." LookChem Database. Available at: [Link]

  • [4] MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures: Guidelines and Principles." MasterControl Quality Management. Available at: [Link]

  • [5] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, 2023. Available at:[Link]

  • [3] MDPI. "Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms." Molecules, 2012. Available at:[Link]

Sources

Validation

Benchmarking Synthesis Routes for 1-Propanone, 2-methyl-1-(3-methylphenyl)-: A Comparative Guide for Process Chemists

Executive Summary & Compound Profile 1-Propanone, 2-methyl-1-(3-methylphenyl)- (CAS: 57494-03-8), commonly known as m-methylisobutyrophenone, is a highly valued intermediate in the synthesis of photoinitiators, agrochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-Propanone, 2-methyl-1-(3-methylphenyl)- (CAS: 57494-03-8), commonly known as m-methylisobutyrophenone, is a highly valued intermediate in the synthesis of photoinitiators, agrochemicals, and active pharmaceutical ingredients (APIs).

The primary structural challenge in synthesizing this compound lies in its regiochemistry . The standard industrial baseline for synthesizing alkyl aryl ketones is the Friedel-Crafts acylation. However, attempting a direct Friedel-Crafts acylation of toluene with isobutyryl chloride predominantly yields the para-isomer (p-methylisobutyrophenone) due to the ortho/para-directing nature of the methyl group .

To achieve absolute meta-regioselectivity, process chemists must rely on pre-functionalized starting materials (such as m-tolunitrile or m-toluic acid) and employ highly controlled nucleophilic acyl substitutions. This guide benchmarks three distinct synthesis routes, objectively comparing their mechanistic fidelity, scalability, and overall performance.

Retrosynthetic Analysis & Route Overview

To bypass the regiochemical limitations of electrophilic aromatic substitution, we benchmark three divergent pathways that pre-define the meta-position:

  • Route A (Nitrile Addition): Grignard addition to m-tolunitrile.

  • Route B (Weinreb Amide): High-fidelity acylation via a stable tetrahedral intermediate.

  • Route C (Cross-Coupling): Palladium-catalyzed acyl Suzuki coupling of m-tolylboronic acid.

SynthesisRoutes cluster_Route1 Route A: Nitrile Addition cluster_Route2 Route B: Weinreb Amide cluster_Route3 Route C: Cross-Coupling Target 1-Propanone, 2-methyl-1-(3-methylphenyl)- (m-Methylisobutyrophenone) SM1 m-Tolunitrile R1 iPrMgCl THF, 0°C to RT SM1->R1 IM1 Ketimine Magnesium Salt R1->IM1 IM1->Target Aqueous H+ Quench SM2 m-Toluic Acid R2 1. CDI, HN(OMe)Me 2. iPrMgCl, THF SM2->R2 IM2 Stable Tetrahedral Chelate R2->IM2 IM2->Target Aqueous H+ Quench SM3 m-Tolylboronic Acid R3 Isobutyryl Chloride Pd(OAc)2, Base SM3->R3 IM3 Acyl-Palladium Complex R3->IM3 IM3->Target Reductive Elimination

Caption: Divergent synthetic pathways for the highly regioselective preparation of m-methylisobutyrophenone.

Benchmarking the Synthesis Routes (Mechanistic Insights)

Route A: The Nitrile-Grignard Addition (Ketimine Hydrolysis)

The addition of isopropylmagnesium chloride (iPrMgCl) to m-tolunitrile is a classical, highly scalable approach .

  • Causality of Selectivity: The initial nucleophilic attack forms a ketimine magnesium salt. Because this intermediate is negatively charged and sterically hindered, it completely resists a second nucleophilic attack (over-addition). The target ketone is only liberated during the acidic aqueous workup.

Route B: The Weinreb Amide Approach (High-Fidelity Acylation)

Developed by Nahm and Weinreb, this method involves converting m-toluic acid into an N-methoxy-N-methylamide before reacting it with iPrMgCl.

  • Causality of Selectivity: The reaction's brilliance lies in the formation of a stable, five-membered magnesium chelate intermediate. The coordination of the magnesium ion by both the carbonyl oxygen and the methoxy oxygen locks the tetrahedral intermediate in place, preventing its collapse into a reactive ketone until the reaction is deliberately quenched.

WeinrebMechanism WA Weinreb Amide N-methoxy-N-methyl-m-toluamide Chelate Tetrahedral Intermediate Magnesium Chelate (Prevents Over-addition) WA->Chelate Nucleophilic Attack Grignard Nucleophile iPrMgCl Grignard->Chelate Coordinates Mg2+ Ketone Target Ketone m-Methylisobutyrophenone Chelate->Ketone Acidic Hydrolysis

Caption: Mechanistic causality of the Weinreb amide approach, highlighting the stable tetrahedral intermediate.

Route C: Palladium-Catalyzed Acyl Suzuki Coupling

A modern alternative utilizing m-tolylboronic acid and isobutyryl chloride. While it avoids the use of highly moisture-sensitive Grignard reagents, the high cost of palladium catalysts and boronic acids generally restricts this route to discovery-scale synthesis rather than bulk manufacturing.

Quantitative Data Comparison

The following table summarizes the performance metrics of each route based on standard process chemistry parameters.

MetricRoute A (Nitrile Addition)Route B (Weinreb Amide)Route C (Cross-Coupling)
Overall Yield 82 - 88%90 - 95%75 - 80%
Regiopurity >99.9% (meta)>99.9% (meta)>99.9% (meta)
Over-addition Byproducts < 1%Non-detectableN/A
Atom Economy ModerateLow (Amine leaving group)Low (Boron/Halide waste)
Reagent Cost LowHigh (Weinreb amine salt)Very High (Pd catalyst)
Scalability Excellent (Pilot/Ton scale)Good (Kilo scale)Poor (Cost-prohibitive)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical in-process analytical checks.

Protocol A: Scalable Nitrile-Grignard Addition

Objective: Synthesize 1-Propanone, 2-methyl-1-(3-methylphenyl)- via m-tolunitrile.

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Charge the flask with m-tolunitrile (11.7 g, 100 mmol) and anhydrous THF (150 mL).

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice-water bath. Add isopropylmagnesium chloride (2.0 M in THF, 60 mL, 120 mmol) dropwise over 30 minutes.

    • Causality Note: A 1.2 molar equivalent is used to ensure complete conversion while minimizing the exothermic hazard.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • In-Process Validation (TLC/GC-MS): Withdraw a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with ethyl acetate, and analyze.

    • Validation Check: The reaction is complete when GC-MS shows the disappearance of the nitrile peak and the appearance of the product mass ( m/z 162).

  • Hydrolysis & Quench: Cool the vessel back to 0 °C. Carefully add 2M HCl (100 mL) dropwise.

    • Causality Note: The acidic environment is strictly required to hydrolyze the highly stable ketimine intermediate into the target ketone.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via vacuum distillation to yield a colorless oil.

Protocol B: High-Fidelity Weinreb Amide Acylation

Objective: Synthesize 1-Propanone, 2-methyl-1-(3-methylphenyl)- with zero risk of tertiary alcohol byproduct formation.

  • Amide Formation: React m-toluic acid (13.6 g, 100 mmol) with 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) in DCM for 1 hour. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and stir overnight. Wash with aqueous HCl and concentrate to isolate the Weinreb amide.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (150 mL) under argon and cool to 0 °C.

  • Controlled Acylation: Dropwise add isopropylmagnesium chloride (2.0 M in THF, 55 mL, 110 mmol). Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • In-Process Validation: Withdraw a 0.1 mL aliquot and inject it directly into a GC-MS.

    • Validation Check: The thermal environment of the GC injection port will forcefully collapse the stable tetrahedral chelate, allowing you to observe the product peak ( m/z 162) and confirm reaction completion prior to the actual workup.

  • Mild Quench: Quench the reaction mixture by slowly pouring it into a vigorously stirred solution of saturated aqueous NH4​Cl (150 mL) at 0 °C.

    • Causality Note: A mild acidic quench is sufficient to break the magnesium chelate without risking acid-catalyzed enolization side-reactions.

  • Workup: Extract with diethyl ether, wash with brine, dry over MgSO4​ , and evaporate the solvent to yield the highly pure target ketone.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-n-methylamides as effective acylating agents", Tetrahedron Letters, 1981, 22 (39), 3815–3818. URL:[Link]

  • Mateos, C. et al. "Efficient and scalable synthesis of ketones via nucleophilic Grignard addition to nitriles using continuous flow chemistry", Tetrahedron Letters, 2013, 54 (18), 2226-2230. URL:[Link]

  • Suter, C. M.; Weston, A. W. "The Synthesis and Properties of Some Isobutyrophenones", Journal of the American Chemical Society, 1949, 71 (3), 1061. URL:[Link]

Comparative

Comparative Study of the Photophysical Properties of Substituted Propiophenones

Executive Summary Aromatic ketones, particularly propiophenones, are foundational scaffolds in photochemistry. They serve as versatile photoinitiators in materials science and as crucial intermediates in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aromatic ketones, particularly propiophenones, are foundational scaffolds in photochemistry. They serve as versatile photoinitiators in materials science and as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The photophysical behavior of these molecules is almost entirely dictated by the nature of their lowest-lying triplet excited state ( T1​ ). As a Senior Application Scientist, I frequently observe that the selection of a propiophenone derivative for a specific photochemical workflow requires a rigorous understanding of how ring substituents perturb this T1​ state. This guide provides an objective comparison of substituted propiophenones, supported by mechanistic logic and self-validating experimental protocols.

Mechanistic Framework: The Triplet State Inversion Paradigm

Upon UV excitation, propiophenones undergo rapid intersystem crossing (ISC) from the excited singlet state ( S1​ ) to the triplet manifold with a quantum yield ( ΦISC​ ) approaching unity. The chemical fate of the molecule hinges on the electronic configuration of the T1​ state, which exists as a delicate energetic balance between the n,π∗ and π,π∗ configurations[1].

  • n,π∗ State (Unsubstituted & Electron-Withdrawing Groups): The excitation is localized on the carbonyl oxygen. This creates a highly electrophilic oxygen radical character, driving rapid intermolecular hydrogen abstraction, Norrish Type I ( α -cleavage), and cycloaddition reactions.

  • π,π∗ State (Electron-Donating Groups): Substituents like para-methoxy (-OCH 3​ ) raise the energy of the n,π∗ state while lowering the π,π∗ state, leading to a state inversion. The excitation is delocalized across the aromatic ring, significantly reducing the electrophilicity of the carbonyl oxygen. Consequently, these derivatives exhibit longer triplet lifetimes, lower reactivity toward hydrogen donors, and a higher propensity for phosphorescence or energy transfer.

G cluster_T1 T1 State Configuration S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 UV Excitation ISC Intersystem Crossing (ISC) Rapid Spin Inversion S1->ISC Φ ~ 1.0 T1_npi n,π* Triplet State (Unsubstituted / EWG) ISC->T1_npi EWG Effect T1_pipi π,π* Triplet State (EDG Substituted) ISC->T1_pipi EDG Effect React_npi High Electrophilicity (H-Abstraction, α-Cleavage) T1_npi->React_npi React_pipi Low Electrophilicity (Phosphorescence, Energy Transfer) T1_pipi->React_pipi React_npi->S0 Deactivation React_pipi->S0 Deactivation

Logical flow of substituent-driven triplet state inversion in propiophenones.

Comparative Photophysical Data

To objectively compare these alternatives for synthetic or material applications, we must evaluate their quantitative photophysical parameters. The table below summarizes the properties of key propiophenone derivatives.

CompoundSubstituentDominant T1​ StateTriplet Energy ( ET​ , kcal/mol)Triplet Lifetime ( τT​ , μ s in MeCN)Primary Photochemical Pathway
Propiophenone None n,π∗ ~74.5~0.1 - 0.5Intermolecular H-abstraction / Cycloaddition
4-Methoxypropiophenone 4-OCH 3​ (EDG) π,π∗ ~71.0~5.0 - 10.0Phosphorescence / Triplet Energy Transfer
4-Trifluoromethylpropiophenone 4-CF 3​ (EWG) n,π∗ ~73.5< 0.05Rapid H-abstraction
2-Hydroxy-2-methylpropiophenone α -OH, α -CH 3​ n,π∗ ~74.0< 0.01Norrish Type I ( α -cleavage)
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the photophysical parameters outlined above must be determined using rigorous, self-validating analytical systems.

Protocol A: Determination of Triplet State Lifetimes via Nanosecond Laser Flash Photolysis (LFP)

Objective: Quantify the transient decay of the T1​ state to evaluate chemical reactivity.

  • Sample Preparation: Prepare a 1×10−3 M solution of the propiophenone derivative in anhydrous acetonitrile. Adjust the concentration until the absorbance at the excitation wavelength (355 nm) is approximately 0.3.

    • Causality: An absorbance of 0.3 ensures uniform light penetration across the cuvette path length, preventing inner-filter effects and multi-photon artifacts that skew kinetic data.

  • Deoxygenation: Transfer the solution to a specialized quartz cuvette equipped with a septum. Sparge with high-purity Argon gas for a minimum of 30 minutes.

    • Causality: Ground-state molecular oxygen ( 3O2​ ) is a potent triplet quencher ( kq​≈2×109M−1s−1 ). Failing to remove it will artificially truncate the observed triplet lifetime, leading to false assumptions about the molecule's inherent reactivity.

  • Excitation & Detection: Excite the sample using a Nd:YAG laser (355 nm, ~10 mJ/pulse, 6 ns pulse width). Monitor the transient absorption at the characteristic triplet-triplet absorption maximum (typically 320–360 nm) using a photomultiplier tube (PMT) coupled to a monochromator.

  • Kinetic Validation: Fit the decay trace to a first-order exponential model.

    • Self-Validation Step: To prove that the observed transient is indeed the triplet state (and not a radical byproduct), perform a quenching study by titrating in known concentrations of a triplet acceptor (e.g., naphthalene). A linear Stern-Volmer plot confirms the triplet assignment.

Protocol B: Low-Temperature Phosphorescence for Triplet Energy ( ET​ ) Determination

Objective: Measure the energy of the T1​ state to predict the thermodynamic feasibility for energy transfer and cycloadditions.

  • Matrix Formation: Dissolve the compound in a glass-forming solvent, such as 2-methyltetrahydrofuran (2-MeTHF), at a concentration of 1×10−4 M.

  • Cryogenic Cooling: Transfer the solution to a quartz EPR tube and immerse it in a liquid nitrogen optical Dewar (77 K).

    • Causality: At 77 K, the solvent forms a rigid glass matrix. This physically restricts molecular vibrations and diffusion-controlled collisions, effectively shutting down non-radiative decay pathways. This allows the inherently weak, spin-forbidden phosphorescence ( T1​→S0​ ) to outcompete non-radiative deactivation.

  • Spectral Acquisition: Excite the sample at its S0​→S1​ absorption maximum and record the emission spectrum from 400 to 700 nm.

  • Energy Calculation: Identify the highest-energy vibronic band (the 0-0 transition) of the phosphorescence spectrum. Convert this wavelength ( λ0−0​ in nm) to energy using the relation: ET​(kcal/mol)=28600/λ0−0​ .

Applications in Drug Development & Materials Science

The strategic selection of substituted propiophenones directly impacts the success of downstream applications:

  • API Synthesis via Photochemical Rearrangements: The nature of the carbonyl triplet ( n,π∗ vs π,π∗ ) plays a critical role in chirality transfer during the photochemical rearrangement of α -chloro-propiophenones. This specific reactivity is leveraged to synthesize valuable α -arylpropanoic acids, such as the anti-inflammatory drugs (S)-(+)-ibuprofen and (S)-(+)-ketoprofen[1].

  • Oxetane Synthesis (Paternò-Büchi Reactions): The synthesis of functionalized oxetanes—a highly sought-after motif in modern drug discovery for improving metabolic stability—often relies on the Paternò-Büchi cycloaddition. Propiophenones with a dominant n,π∗ triplet state readily undergo this reaction with alkenes (e.g., benzofuran) to yield the corresponding oxetanes in high yields[2].

  • UV-Curable Technologies: In materials science, α -substituted derivatives like 2-hydroxy-2-methylpropiophenone (2H2MPP) are heavily utilized as Type I photoinitiators. Upon UV irradiation, the highly reactive n,π∗ triplet state undergoes rapid α -cleavage to generate alkyl and benzoyl radicals, which efficiently initiate the polymerization of acrylate-based coatings and hydrogels[3].

References
  • Photochemical rearrangement of α-chloro-propiophenones to α-arylpropanoic acids: studies on chirality transfer and synthesis of (S)-(+)-ibuprofen and (S)-(+)-ketoprofen.
  • The 2-benzoyl xanthone/triethylamine system as a type II photoinitiator: A laser flash photolysis and computational study.
  • Oxetane Synthesis through the P

Sources

Safety & Regulatory Compliance

Safety

1-Propanone, 2-methyl-1-(3-methylphenyl)- proper disposal procedures

In pharmaceutical development and advanced organic synthesis, the handling of reactive intermediates demands stringent operational discipline. 1-Propanone, 2-methyl-1-(3-methylphenyl)- is a lipophilic aryl ketone that pr...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and advanced organic synthesis, the handling of reactive intermediates demands stringent operational discipline. 1-Propanone, 2-methyl-1-(3-methylphenyl)- is a lipophilic aryl ketone that presents specific toxicological and logistical challenges. This guide provides a self-validating standard operating procedure (SOP) for the safe handling, spill containment, and regulatory-compliant disposal of this compound, ensuring both personnel safety and environmental integrity.

Chemical Identity & Hazard Profile

Before initiating any workflow, personnel must verify the chemical identity and understand its quantitative hazard profile.

PropertyValue
IUPAC / Chemical Name 1-Propanone, 2-methyl-1-(3-methylphenyl)-
Common Synonyms 2-methyl-1-(m-tolyl)propan-1-one; 3-Methyl-alpha-isobutyrophenone
CAS Registry Numbers 57494-03-8 / 50390-51-7
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
XLogP3 (Lipophilicity) ~3.0
GHS Hazard Categories Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Mechanistic Safety & Hazard Causality

Handling this compound requires a rigorous understanding of its physicochemical properties. As an aryl ketone with a calculated partition coefficient (XLogP3) of approximately 3.0 , this molecule is highly lipophilic.

  • Dermal Toxicity (Acute Tox. 4 & Skin Irrit. 2): The lipophilic nature allows the molecule to rapidly partition into and permeate the lipid-rich stratum corneum of human skin. Once absorbed, the ketone moiety causes localized defatting and irritation, while systemic circulation leads to acute toxicity. Causality-Driven Protocol: This necessitates the use of highly impermeable PPE. Personnel must use butyl rubber gloves rather than standard nitrile, as organic ketones rapidly degrade and permeate nitrile polymers.

  • Inhalation Hazards (STOT SE 3): While its molecular weight (162.23 g/mol ) gives it a lower vapor pressure than simple aliphatic ketones (like acetone), aerosolization or heating generates vapors that readily cross the blood-brain barrier. The resulting interference with neuronal ion channels causes central nervous system (CNS) depression, manifesting as dizziness or drowsiness . Causality-Driven Protocol: All handling, transfer, and disposal must be strictly confined to a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

Operational Workflow: Spill Response & Containment

In the event of an accidental release, immediate action must be taken in accordance with OSHA HAZWOPER (29 CFR 1910.120) standards . This protocol is a self-validating system: you may only proceed to the next step if the current step's safety criteria are met.

Step 1: Isolate and Assess

  • Immediately clear personnel from the immediate workspace.

  • Validation Check: Verify that the spill is incidental (<1 Liter) and does not pose an Immediate Danger to Life or Health (IDLH). If the spill exceeds 1 Liter or occurs outside a ventilated area, evacuate the lab and contact the HAZMAT emergency response team.

Step 2: Don Appropriate PPE

  • Equip chemical splash goggles (ANSI Z87.1), a chemically resistant lab coat, and butyl rubber gloves.

  • Causality: Standard safety glasses do not protect against vapor-induced Eye Irrit. 2A; splash goggles create a necessary seal.

Step 3: Containment and Neutralization

  • Apply an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or dry sand) starting from the perimeter of the spill and working inward to prevent spreading.

  • Causality: Never use combustible absorbents like sawdust. Organic ketones can lower the ignition threshold of porous organic materials, creating a secondary fire hazard.

Step 4: Collection and Decontamination

  • Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Wipe the spill surface with a mild detergent solution, followed by a thorough water rinse.

  • Causality: Water alone will not remove the lipophilic aryl ketone residue; a surfactant is required to break down the remaining chemical film.

Proper Disposal Procedures

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, organic solvents and intermediates must never be disposed of via municipal sewer systems .

Step-by-Step Liquid Waste Routing:

  • Segregation: Classify the chemical as Non-Halogenated Organic Waste . Ensure the waste carboy does not contain strong oxidizers, strong acids, or halogenated solvents, which could trigger exothermic reactions.

  • Containment: Transfer liquid waste into a designated, clearly labeled HDPE or glass waste carboy. The container must remain tightly capped at all times unless actively receiving waste.

  • Labeling: Affix a hazardous waste tag detailing the exact chemical name ("1-Propanone, 2-methyl-1-(3-methylphenyl)-"), its primary hazards (Toxic, Irritant), and the accumulation start date.

Step-by-Step Solid Waste Routing:

  • Collection: Place all contaminated PPE (gloves, paper towels) and saturated spill absorbents into a heavy-duty, transparent hazardous waste bag or a solid waste HDPE drum.

  • Final Destruction: Coordinate with your facility's Environmental Health and Safety (EHS) department. The waste must be shipped to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which completely oxidizes the ketone into CO2 and H2O .

Waste Routing & Decision Pathway

WasteRouting Start 1-Propanone, 2-methyl-1-(3-methylphenyl)- Waste Generation or Spill Assess Assess State Start->Assess Liquid Liquid/Reaction Waste Assess->Liquid Spill Accidental Spill Assess->Spill LiquidWaste Non-Halogenated Organic Waste Container Liquid->LiquidWaste SmallSpill Small Spill (<1 L) Manage Locally Spill->SmallSpill LargeSpill Large Spill (>1 L) Evacuate & Call HAZMAT Spill->LargeSpill Absorb Contain with Inert Absorbent (Vermiculite/Sand) SmallSpill->Absorb TSDF EPA-Approved TSDF (High-Temp Incineration) LargeSpill->TSDF Professional Remediation SolidWaste Solid Hazardous Waste Bin (Contaminated Materials) Absorb->SolidWaste SolidWaste->TSDF LiquidWaste->TSDF

Workflow for 1-Propanone, 2-methyl-1-(3-methylphenyl)- spill response and waste routing.

References

  • 1-Propanone, 2-methyl-1-(3-methylphenyl)- Chemical Substance Information. LookChem. Available at:[Link]

  • Guide for Chemical Spill Response. American Chemical Society (ACS). Available at:[Link]

  • Typical Wastes Generated by Industry Sectors. US Environmental Protection Agency (EPA). Available at:[Link]

  • Recommended Methods of Disposal of Hazardous Waste: Organic Compounds. US EPA NEPIS Database. Available at:[Link]

Handling

Personal protective equipment for handling 1-Propanone, 2-methyl-1-(3-methylphenyl)-

1-Propanone, 2-methyl-1-(3-methylphenyl)-: Comprehensive Safety, PPE, and Operational Handling Guide As a Senior Application Scientist, I recognize that handling specialized aromatic ketones requires more than just a cur...

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Author: BenchChem Technical Support Team. Date: March 2026

1-Propanone, 2-methyl-1-(3-methylphenyl)-: Comprehensive Safety, PPE, and Operational Handling Guide

As a Senior Application Scientist, I recognize that handling specialized aromatic ketones requires more than just a cursory glance at a Safety Data Sheet (SDS). 1-Propanone, 2-methyl-1-(3-methylphenyl)- (CAS: 57494-03-8), also known as 2-methyl-1-(m-tolyl)propan-1-one, is a valuable building block in organic synthesis and drug development [1]. However, its specific physicochemical properties dictate a rigorous approach to personal protective equipment (PPE) and operational workflows.

This guide provides researchers and drug development professionals with a self-validating, causally-driven protocol for the safe handling, storage, and disposal of this compound.

Chemical Identity & Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazards associated with this chemical are not arbitrary; they are directly linked to its structure.

  • Lipophilicity and Dermal Threat: With an XLogP3 of 3.0, this compound is highly lipophilic[1]. This property allows it to easily partition into the lipid bilayers of human skin, facilitating rapid dermal absorption. This directly causes its Acute Tox. 4 (Dermal) classification [2].

  • Neurological Impact: The combination of a lipophilic aromatic ring and a ketone moiety allows the molecule to readily cross the blood-brain barrier. Once in the central nervous system, it can cause transient CNS depression, which is the mechanistic driver behind its STOT SE 3 (drowsiness/dizziness) classification [2].

  • Reactivity: As an aryl alkyl ketone, it is a hydrogen bond acceptor but lacks donor capabilities [1]. It acts as a mild irritant to mucous membranes and ocular tissue (Eye Irrit. 2A, Skin Irrit. 2 ) [2].

Table 1: Chemical Profile & GHS Classifications

ParameterValue / ClassificationMechanistic Rationale & Operational Impact
CAS Number 57494-03-8Unique identifier for procurement and SDS tracking.
Molecular Formula C11H14OAromatic ketone; requires halogen-free organic waste disposal.
XLogP3 3.0High lipid solubility; standard thin nitrile gloves offer insufficient breakthrough times.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Systemic toxicity risk; mandates closed-system transfers and strict PPE.
Irritation Skin Irrit. 2, Eye Irrit. 2ADirect contact causes protein denaturation in tissue; requires splash goggles.
Target Organ STOT SE 3Inhalation of vapors causes CNS depression; strictly limit to fume hood use.

Causality-Driven PPE Matrix

Selecting PPE is not about compliance; it is about creating an impenetrable barrier tailored to the specific chemical threats of the molecule.

  • Hand Protection (Critical): Because aromatic ketones readily permeate standard disposable nitrile gloves, Butyl rubber or multi-layer laminate gloves (e.g., Silver Shield/4H) are required for continuous handling or large-volume transfers. If high-dexterity tasks require nitrile, use double-gloving with heavy-duty nitrile (≥8 mil) and strictly limit it to incidental splash protection, changing immediately upon contamination.

  • Eye & Face Protection: Standard safety glasses are insufficient due to the Eye Irrit. 2A classification [2]. Chemical splash goggles (EN 166 / ANSI Z87.1 compliant) must be worn to prevent capillary action from drawing liquid into the eye in the event of a micro-splash. If handling volumes >50 mL, a full face shield is required.

  • Respiratory Protection: Because of the STOT SE 3 (inhalation) risk [2], all handling must occur inside a certified Class II Type A2 or B2 biological safety cabinet or a hard-ducted chemical fume hood. If ventilation is compromised, a half-face respirator equipped with Organic Vapor (OV) cartridges is mandatory.

  • Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs to prevent wrist exposure. Synthetic fabrics (like polyester) should be avoided as they can degrade or melt upon contact with certain organic solvents.

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the next.

Step-by-Step Handling Methodology

Step 1: Pre-Operation Verification

  • Verify fume hood face velocity is between 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizing agents, strong bases).

  • Don specialized PPE: Butyl gloves, splash goggles, and a fully buttoned lab coat.

Step 2: Dispensing and Transfer

  • Place the source bottle of 1-Propanone, 2-methyl-1-(3-methylphenyl)- inside the fume hood over a secondary containment tray.

  • Use a glass syringe with a Luer-lock stainless steel needle or a glass volumetric pipette. Do not use polystyrene serological pipettes, as the lipophilic ketone may degrade the plastic.

  • Dispense the required volume slowly to prevent aerosolization, which exacerbates the inhalation hazard.

Step 3: Reaction Integration

  • If adding to a reaction vessel, ensure the system is under an inert atmosphere (Nitrogen or Argon) if elevated temperatures are used, to prevent auto-oxidation of the ketone.

  • Seal all vessels before removing them from the fume hood.

Step 4: Doffing and Decontamination

  • Rinse all glassware with a compatible solvent (e.g., acetone or ethanol) inside the fume hood before transferring to the sink.

  • Remove outer gloves using the "beak method" to avoid skin contact with the exterior surface.

  • Wash hands immediately with soap and water.

Operational Safety Workflow Diagram

G Start 1. Pre-Operation Check Verify Fume Hood & Don Butyl Gloves Transfer 2. Chemical Transfer Use glass syringe in secondary containment Start->Transfer Reaction 3. Reaction Setup Execute under inert atmosphere Transfer->Reaction Spill Spill Detected? Transfer->Spill Leak Dispose 5. Waste Disposal Route to Halogen-Free Organic Waste Reaction->Dispose Spill->Reaction No Contain 4a. Contain & Neutralize Apply inert absorbent (vermiculite) Spill->Contain Yes Contain->Dispose

Operational workflow for handling 1-Propanone, 2-methyl-1-(3-methylphenyl)- safely.

Spill Response & Disposal Plan

In the event of a breach in containment, rapid and methodical action is required to mitigate the Acute Tox 4 and STOT SE 3 hazards [2].

Immediate Spill Response:

  • Evacuate & Isolate: Alert personnel and evacuate the immediate vicinity. Allow the fume hood to clear the initial vapor burst.

  • PPE Upgrade: Responders must wear butyl rubber gloves, chemical splash goggles, and OV-cartridge respirators if the spill is outside the fume hood.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary chemical spill pads. Never use combustible materials like sawdust.

  • Collection: Mechanically collect the saturated absorbent using non-sparking tools and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Waste Disposal Protocol:

  • Classification: 1-Propanone, 2-methyl-1-(3-methylphenyl)- contains only Carbon, Hydrogen, and Oxygen [1]. Therefore, it must be classified as Halogen-Free Organic Waste .

  • Segregation: Do not mix with halogenated waste streams or aqueous acidic/basic waste.

  • Labeling: Clearly label the waste container with the exact chemical name, CAS number (57494-03-8), and the hazard pictograms for Acute Toxicity and Irritant.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for incineration by a licensed hazardous waste contractor.

References

  • LookChem. "1-Propanone, 2-methyl-1-(3-methylphenyl)-". LookChem Chemical Database. Available at:[Link]

  • NextSDS. "2-methyl-1-(3-methylphenyl)propan-1-one — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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